N-Phenyl 2-bromo-5-fluorobenzamide
Description
BenchChem offers high-quality N-Phenyl 2-bromo-5-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl 2-bromo-5-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCCPYHMYIDTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429338 | |
| Record name | N-Phenyl 2-bromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949443-48-5 | |
| Record name | N-Phenyl 2-bromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: N-Phenyl 2-bromo-5-fluorobenzamide
Executive Summary & Chemical Identity[1]
N-Phenyl 2-bromo-5-fluorobenzamide (CAS 949443-48-5) is a specialized halogenated aromatic amide utilized primarily as a scaffold in medicinal chemistry and organic synthesis. It belongs to the class of N-arylbenzamides, characterized by a "privileged structure" often found in kinase inhibitors, agrochemicals, and precursors for fused heterocycles like phenanthridinones.
The compound features two distinct halogen handles—a bromine atom at the ortho position (C2) and a fluorine atom at the meta position (C5) relative to the amide group. These halogens provide orthogonal reactivity profiles: the bromine is electronically primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity without offering a facile handle for substitution under standard conditions.
Physicochemical Profile[3][4][5][6]
| Property | Specification |
| CAS Number | 949443-48-5 |
| IUPAC Name | N-phenyl-2-bromo-5-fluorobenzamide |
| Molecular Formula | C₁₃H₉BrFNO |
| Molecular Weight | 294.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| Key Precursor | 2-Bromo-5-fluorobenzoic acid (CAS 394-28-5) |
| Structural Feature | Para-disposition of Br and F atoms (relative to each other) |
Synthesis Protocol: Acyl Chloride Route
While various amide coupling strategies exist (e.g., HATU, EDC), the Acid Chloride Method is preferred for this substrate due to the steric hindrance introduced by the ortho-bromo substituent. The high reactivity of the acid chloride overcomes the steric barrier more effectively than carbodiimide couplings.
Reaction Scheme
The synthesis proceeds via the activation of 2-bromo-5-fluorobenzoic acid to its acid chloride, followed by nucleophilic attack by aniline.
Figure 1: Step-wise synthesis via acid chloride activation to overcome ortho-steric hindrance.
Detailed Methodology
Reagents:
-
2-Bromo-5-fluorobenzoic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv) or Thionyl chloride (SOCl₂)
-
Catalytic DMF (3-4 drops)
-
Aniline (1.0 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-bromo-5-fluorobenzoic acid in anhydrous DCM.
-
Chlorination: Cool to 0°C. Add catalytic DMF followed by the dropwise addition of oxalyl chloride. Caution: Gas evolution (CO, CO₂, HCl).
-
Completion: Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: In a separate vessel, dissolve aniline and Et₃N in DCM. Cool to 0°C.[1]
-
Addition: Slowly cannulate the acid chloride solution into the aniline mixture. The exothermic reaction requires temperature control to prevent side reactions.
-
Workup: Stir at RT for 4-6 hours. Quench with 1M HCl (to remove unreacted aniline). Wash organic layer with sat.[1] NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).
Expert Insight: The ortho-bromo group exerts significant steric pressure. If using the thionyl chloride method, ensure complete removal of SOCl₂ before adding aniline, as residual SOCl₂ will react with aniline to form sulfinylamines, contaminating the product.
Structural Analysis & Reactivity (SAR)
The unique placement of the fluorine atom (position 5) relative to the bromine (position 2) creates a specific electronic environment that dictates the molecule's utility in downstream synthesis.
Electronic Effects
-
Bromine (C2): Acts as a leaving group for transition-metal catalyzed cross-couplings. However, it is sterically crowded by the adjacent amide carbonyl.
-
Fluorine (C5): Strongly electronegative. It deactivates the ring towards electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution (SNAr) at the ortho or para positions relative to itself.
-
Interaction: The C2 and C5 positions are para to each other. The fluorine atom pulls electron density, potentially strengthening the C2-Br bond through inductive effects, which can modulate the rate of oxidative addition in Palladium-catalyzed cycles.
Case Study: The "Failed" Cyclization
A critical insight from recent literature (e.g., ACS Omega 2018) highlights the limitations of this scaffold. In attempts to synthesize phenanthridin-6(5H)-ones via intramolecular cyclization, the 2-bromo-5-fluoro derivative failed to react, whereas non-fluorinated or methyl-substituted analogs proceeded efficiently.[2]
Mechanism of Failure: The cyclization often requires a radical or specific electronic pathway. The 5-fluoro substituent likely lowers the HOMO energy of the arene or destabilizes the radical intermediate required for the ring closure, rendering the molecule inert under standard "weak base-promoted" conditions. This negative result is vital for researchers designing library syntheses: this scaffold requires harsher or alternative conditions (e.g., Pd-catalysis) for cyclization compared to its non-fluorinated counterparts.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the orthogonal reactivity and known synthetic limitations.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2-bromo-5-fluorobenzamide motif serves as a "warhead precursor."
-
Covalent Inhibitors: The C2-Br can be displaced to install acrylamides (Michael acceptors) targeting cysteine residues in kinases (e.g., BTK, EGFR).
-
Selectivity: The C5-Fluorine often improves selectivity profiles by altering the dihedral angle of the biphenyl systems formed after coupling, fitting into specific hydrophobic pockets (e.g., the gatekeeper region).
Agrochemicals
Halogenated benzamides are structurally related to the bis-amide class of insecticides (e.g., Broflanilide). The fluorine atom enhances lipophilicity (LogP), facilitating cuticle penetration in target pests.
Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.
-
Handling: Halogenated aromatics can be sensitizers. Use standard PPE (nitrile gloves, lab coat, safety glasses).
-
Reactivity: Avoid strong oxidizing agents. The C-Br bond is susceptible to cleavage under UV light; store in amber vials.
-
Disposal: Halogenated organic waste streams. Do not mix with general organic waste if incineration protocols differ for halogens.
References
-
Toronto Research Chemicals (TRC). N-Phenyl 2-Bromo-5-Fluorobenzamide (TRC-P400985) Product Sheet. Retrieved from
-
Matsubara, H., et al. (2018). "Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones." ACS Omega, 3(9), 11820–11830. (Documenting the resistance of the 5-fluoro derivative to cyclization).
-
Tureski, R. E., & Tanski, J. M. (2013).[3] "2-Bromo-5-fluorobenzaldehyde."[3] Acta Crystallographica Section E, 69(8), o1246. (Structural data on the parent aldehyde/acid scaffold).
-
PubChem. 2-Bromo-5-fluorobenzoic acid (Precursor). CID 10183177.
Sources
N-Phenyl 2-bromo-5-fluorobenzamide biological activity
This guide serves as a technical monograph for N-Phenyl 2-bromo-5-fluorobenzamide , a halogenated benzamide derivative. While often categorized as a synthetic intermediate, this scaffold possesses distinct electronic and steric properties that make it a critical probe in medicinal chemistry, particularly for Poly(ADP-ribose) polymerase (PARP) inhibition and antimicrobial drug discovery .
Scaffold Utility, Biological Potential, and Synthetic Protocols[1]
Executive Summary & Chemical Identity
N-Phenyl 2-bromo-5-fluorobenzamide (CAS: 949443-48-5) is a privileged scaffold in drug discovery, defined by its orthogonal halogenation pattern.[1] The molecule features a "soft" electrophile (Bromine at C2) and a "hard" metabolic blocker (Fluorine at C5) on the benzoyl ring. This specific substitution pattern is not random; it is engineered to facilitate sequential cross-coupling reactions and to modulate the lipophilicity and metabolic stability of the resulting pharmacophores.
Core Applications:
-
Precursor to Phenanthridinones: A key intermediate in the synthesis of PARP inhibitors (e.g., analogs of PJ34 or Rucaparib).
-
Antimicrobial Probes: Halogenated benzamides exhibit intrinsic activity against Gram-positive bacteria via FtsZ inhibition.
-
Fragment-Based Drug Design (FBDD): Used as a "warhead" fragment to probe hydrophobic pockets in kinases and polymerases.
| Property | Data |
| IUPAC Name | 2-bromo-5-fluoro-N-phenylbenzamide |
| Molecular Formula | C₁₃H₉BrFNO |
| Molecular Weight | 294.12 g/mol |
| Key Pharmacophore | 2-halo-benzamide (Saddle conformation) |
| Electronic Effect | C5-Fluorine deactivates the ring, increasing acidity of the amide NH.[1] |
Biological Activity & Mechanism of Action
2.1. Primary Mechanism: PARP Inhibition (Via Phenanthridinone Conversion)
While the open-chain amide has moderate activity, its cyclized derivative (phenanthridin-6(5H)-one) is a potent scaffold for inhibiting PARP-1 and PARP-2 enzymes.
-
Mechanism: The benzamide pharmacophore mimics the nicotinamide moiety of NAD+, the substrate for PARP.
-
Binding Mode: The amide oxygen and NH form critical hydrogen bonds with the Ser904 and Gly863 residues in the PARP catalytic pocket.
-
Role of Fluorine: The C5-fluorine (which becomes C3-fluoro in the phenanthridinone) enhances metabolic stability against hydroxylation and increases potency by filling a small hydrophobic pocket in the enzyme active site.
2.2. Secondary Activity: Antimicrobial Action
Halogenated benzamides, structurally related to salicylanilides, disrupt bacterial cell division.
-
Target: FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin homolog essential for bacterial cell division.
-
Effect: The 2-bromo substituent provides the necessary steric bulk to inhibit FtsZ polymerization, leading to bacterial filamentation and cell death.
2.3. Pathway Visualization: PARP Inhibition & Synthetic Lethality
The following diagram illustrates the biological logic of using this scaffold to target BRCA-deficient cancer cells.
Figure 1: Mechanism of Synthetic Lethality. The scaffold serves as a precursor to PARP inhibitors, which trap PARP on DNA, converting single-strand breaks into lethal double-strand breaks in BRCA-deficient cells.
Chemical Synthesis & Reactivity[3][4][5][6][7]
The synthesis of N-Phenyl 2-bromo-5-fluorobenzamide is straightforward, but its subsequent reactivity is the focal point for researchers.
3.1. Synthesis Protocol (Amidation)
This protocol ensures high yield and purity, minimizing the hydrolysis of the acid chloride.
Reagents:
-
2-Bromo-5-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq)
-
Aniline (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve 2-bromo-5-fluorobenzoic acid in anhydrous DCM. Add catalytic DMF (2 drops).
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to remove excess HCl/oxalyl chloride.
-
Coupling: Re-dissolve the crude acid chloride in DCM. Add a solution of Aniline and Et₃N in DCM dropwise at 0°C.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1N HCl (to remove unreacted aniline), then sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
3.2. Reactivity: The "Halogen Dance"
The molecule contains two distinct halogen handles:
-
C2-Bromo: Highly reactive toward Pd-catalyzed Oxidative Addition. Used for Suzuki-Miyaura coupling (biaryl synthesis) or intramolecular Heck cyclization.
-
C5-Fluoro: Generally inert to Pd-catalysis but activates the ring for S_NAr (Nucleophilic Aromatic Substitution) if strong electron-withdrawing groups are introduced.
Critical Limitation (The "Failed" Cyclization): Literature indicates that direct intramolecular cyclization of this specific isomer to phenanthridinone using weak bases (e.g., K₂CO₃) and microwave irradiation can fail [1]. This is likely due to the electronic deactivation of the ring by the C5-fluorine atom, which raises the activation energy for the C-H activation step.
-
Solution: Use a stronger oxidant (Ag₂O) or a more active catalyst system (Pd(OAc)₂ / PPh₃ in DMA at 130°C) to force the cyclization.
Experimental Workflow: Diversification Strategy
This workflow guides the researcher in utilizing the scaffold for library generation.
Figure 2: Synthetic Diversification Map. The scaffold allows for three distinct chemical evolutions, targeting different biological classes.
Biological Assay Protocol: MIC Determination
To validate the intrinsic antimicrobial activity of the scaffold (and its derivatives), use the following standard Broth Microdilution method.
Protocol:
-
Preparation: Dissolve N-Phenyl 2-bromo-5-fluorobenzamide in DMSO to a stock concentration of 10 mg/mL.
-
Organisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Perform serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation: 37°C for 16–20 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
Expected Result: Moderate activity against Gram-positive strains (MIC ~16–64 µg/mL); lower activity against Gram-negatives due to efflux pumps.
-
References
-
National Institutes of Health (NIH) / PubMed Central. "Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones." (Discusses the reactivity limitations of the 5-fluoro isomer).
-
BenchChem. "Structure-Activity Relationship (SAR) studies of 2-Bromo-5-fluorobenzoyl chloride derivatives." (Highlights the pharmacophore utility).
-
Google Patents. "Tricyclic compounds useful in treating iron disorders (WO2008109840A1)." (Cites 2-bromo-5-fluorobenzoic acid as a key starting material for bioactive tricycles).
-
Beilstein Journal of Organic Chemistry. "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans via aromatic C–F bond activation." (Demonstrates orthogonal coupling strategies relevant to this scaffold).
-
MDPI. "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents." (Provides context on the antimicrobial activity of the benzamide class).
Sources
N-Phenyl 2-bromo-5-fluorobenzamide applications in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry Applications of N-Phenyl 2-bromo-5-fluorobenzamide
Authored by: A Senior Application Scientist
Foreword: The Benzamide Scaffold - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzamide core is a quintessential example of such a scaffold. Its prevalence in blockbuster drugs and clinical candidates stems from its remarkable synthetic versatility and its ability to engage in key hydrogen bonding interactions with biological targets. This guide focuses on a specific, highly functionalized benzamide derivative: N-Phenyl 2-bromo-5-fluorobenzamide . The strategic placement of halogen atoms on the benzoyl ring provides medicinal chemists with critical tools to fine-tune the molecule's physicochemical properties and explore diverse chemical space, paving the way for the discovery of novel therapeutics.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a foundational resource that explains the causality behind experimental choices, validates protocols through scientific integrity, and provides a springboard for innovation in the field.
The Core Scaffold: Synthesis and Strategic Importance
The synthesis of the N-Phenyl 2-bromo-5-fluorobenzamide core is typically achieved through the acylation of aniline with 2-bromo-5-fluorobenzoyl chloride. This foundational reaction, a variation of the well-established Schotten-Baumann reaction, is robust and amenable to various scales.
The choice of starting materials is deliberate. 2-bromo-5-fluorobenzoic acid is a readily available precursor, often synthesized from materials like 4-fluoroaniline or salicylic acid.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom at the ortho-position is not merely a placeholder.[3] It serves as a crucial "handle" for subsequent diversification through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Experimental Protocol: Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Objective: To synthesize N-Phenyl 2-bromo-5-fluorobenzamide via acylation of aniline.
Materials:
-
2-bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-bromo-5-fluorobenzoyl chloride. This intermediate is often used directly in the next step without further purification.
-
-
Amide Bond Formation:
-
Dissolve aniline (1.1 eq) in anhydrous DCM in a separate flask and cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
-
Slowly add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure N-Phenyl 2-bromo-5-fluorobenzamide.
-
Causality and Self-Validation:
-
Why thionyl chloride? It provides a clean conversion to the highly reactive acyl chloride, with gaseous byproducts that are easily removed.
-
Why a non-nucleophilic base? Pyridine or triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.
-
Why sequential washing? The acid wash removes excess aniline and base, the bicarbonate wash removes any unreacted starting acid, and the brine wash removes residual water-soluble impurities. This ensures a cleaner crude product for purification.
Caption: Simplified MAPK signaling pathway, a potential target for novel anticancer agents.
Broader Therapeutic Potential
The versatility of the benzamide scaffold extends to other therapeutic areas. For example, novel series of N-arylpiperazine-1-carboxamide derivatives have been developed as potent androgen receptor (AR) antagonists for prostate cancer. I[4]n another domain, aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been discovered as antagonists of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1), a target for pain and inflammation. T[5]hese examples underscore the vast potential of functionalized benzamides in drug discovery.
Conclusion and Future Perspectives
N-Phenyl 2-bromo-5-fluorobenzamide is more than just a chemical compound; it is a strategic platform for medicinal chemistry innovation. Its robust synthesis, coupled with the versatile reactivity of its halogen substituents, provides a reliable and adaptable starting point for the development of diverse molecular libraries. The demonstrated antimicrobial, anti-inflammatory, and anticancer-related activities of its derivatives validate the scaffold's "privileged" status.
Future research in this area should focus on:
-
Exploring Novel Cross-Coupling Methodologies: Employing new catalytic systems to further expand the accessible chemical space.
-
Structure-Based Drug Design: Using computational modeling to design derivatives with enhanced potency and selectivity for specific biological targets.
-
ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.
-
Phenotypic Screening: Testing derivative libraries in complex biological systems to uncover novel and unexpected therapeutic applications.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the N-Phenyl 2-bromo-5-fluorobenzamide scaffold, paving the way for the next generation of innovative medicines.
References
- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
-
Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives - ResearchGate. Available at: [Link]
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. Available at: [Link]
-
Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity - ResearchGate. Available at: [Link]
-
N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide | C15H11BrFNO2 | CID - PubChem. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. Available at: [Link]
- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents.
-
N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists - PubMed. Available at: [Link]
-
Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed. Available at: [Link]
Sources
- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 3. 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide | Benchchem [benchchem.com]
- 4. N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Phenyl 2-bromo-5-fluorobenzamide Synthesis
Executive Summary
This guide details the strategic synthesis of N-phenyl 2-bromo-5-fluorobenzamide, a halogenated benzamide scaffold critical in medicinal chemistry. This core structure is frequently utilized as a precursor for kinase inhibitors and agrochemicals, where the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the fluorine atom modulates metabolic stability and lipophilicity.
The following protocols prioritize scalability , atom economy , and process safety , moving beyond simple recipe listing to explain the physicochemical causality governing the reaction.
Retrosynthetic Analysis & Strategic Disconnection
To design a robust synthesis, we must first deconstruct the target molecule. The amide bond is the logical disconnection point, revealing two primary starting materials.
The Disconnection Logic
-
Target: N-Phenyl 2-bromo-5-fluorobenzamide.
-
Bond Cleavage: C(O)–N bond.
-
Electrophile: 2-Bromo-5-fluorobenzoyl moiety (Activated Acid).
-
Nucleophile: Aniline (Phenylamine).
Structural Considerations:
-
Steric Hindrance: The ortho-bromine atom introduces significant steric bulk, potentially impeding nucleophilic attack at the carbonyl carbon. High-energy activation (Acid Chloride) is preferred over milder coupling reagents (EDC/NHS) to drive conversion.
-
Electronic Effects: The 5-fluoro substituent is electron-withdrawing (Inductive effect, -I), which increases the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance of the bromine.
Pathway Visualization
Figure 1: Retrosynthetic breakdown illustrating the necessity of acid activation due to steric hindrance.
Primary Starting Materials: Specifications & Sourcing
Component A: 2-Bromo-5-fluorobenzoic Acid
-
CAS: 394-28-5
-
Role: Electrophile Source.
-
Critical Quality Attribute (CQA): Must be free of the 2-chloro analog (a common byproduct if synthesized via Sandmeyer using CuCl contamination) and the non-brominated precursor.
Synthesis of the Starting Material (If Commercial Source Unavailable): The most reliable route to this acid is the Sandmeyer Reaction starting from 2-amino-5-fluorobenzoic acid.
-
Diazotization: 2-Amino-5-fluorobenzoic acid is treated with NaNO₂/H₂SO₄ at 0°C.
-
Bromination: The diazonium salt is reacted with CuBr/HBr.
-
Purification: Recrystallization from Ethanol/Water to remove copper salts.
Component B: Aniline
-
CAS: 62-53-3
-
Role: Nucleophile.[1]
-
Pre-Reaction Treatment: Aniline oxidizes rapidly to form colored impurities (azobenzene derivatives).
-
Protocol: If the aniline appears yellow/brown, distill over zinc dust before use to ensure a colorless starting material. This prevents difficult-to-remove colored impurities in the final benzamide.
-
Synthetic Methodologies
Two methods are presented. Method A is the industry standard for scale and reliability. Method B is for small-scale combinatorial chemistry.
Method A: The Acid Chloride Route (Recommended)
This method utilizes in situ generation of the acid chloride to overcome the steric bulk of the ortho-bromine.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Bromo-5-fluorobenzoic Acid | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Chlorinating Agent |
| Aniline | 1.1 | Nucleophile |
| Triethylamine (Et₃N) | 2.5 | Acid Scavenger (HCl trap) |
| DCM or Toluene | Solvent | Reaction Medium |
| DMF (Cat.) | 0.05 | Catalyst for Acid Chloride formation |
Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)
-
Charge a dry flask with 2-bromo-5-fluorobenzoic acid (1.0 equiv) and anhydrous DCM (0.5 M concentration).
-
Add catalytic DMF (2-3 drops). Mechanism: DMF forms a Vilsmeier-Haack type chloroiminium intermediate, accelerating the reaction with SOCl₂.
-
Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.
-
Heat to reflux (40°C for DCM, 80°C if Toluene) for 2-3 hours.
-
Monitor: Cessation of gas evolution (SO₂/HCl) indicates completion.
-
Isolation: Evaporate solvent and excess SOCl₂ in vacuo. Re-dissolve the crude oil (2-bromo-5-fluorobenzoyl chloride) in fresh anhydrous DCM.
Phase 2: Amide Coupling (Schotten-Baumann Conditions)
-
In a separate flask, dissolve Aniline (1.1 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM. Cool to 0°C.
-
Slowly add the solution of 2-bromo-5-fluorobenzoyl chloride (from Phase 1) to the aniline mixture over 30 minutes. Control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Monitor: TLC (Hexane:Ethyl Acetate 3:1) should show disappearance of aniline.
Workup & Purification
-
Quench: Add 1M HCl (aq). This protonates unreacted aniline (making it water-soluble) and solubilizes triethylamine salts.
-
Wash: Separate organic layer.[2] Wash with:
-
1M HCl (2x) -> Removes Aniline.
-
Sat. NaHCO₃ (2x) -> Removes unreacted Benzoic Acid.
-
Brine (1x).
-
-
Dry & Concentrate: Dry over MgSO₄, filter, and rotary evaporate.
-
Crystallization: The crude solid is often pure enough. If not, recrystallize from Ethanol/Water or Heptane/EtOAc .
Method B: Coupling Reagent Route (HATU/EDC)
Best for small-scale library synthesis where handling thionyl chloride is undesirable.
Protocol:
-
Dissolve 2-bromo-5-fluorobenzoic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to form the activated ester.
-
Add Aniline (1.1 equiv).[2] Stir at RT for 16 hours.
-
Note: This reaction may be slower due to the steric bulk of the ortho-bromine hindering the approach of the large HATU complex.
Critical Process Parameters (CPP) & Troubleshooting
Experimental Workflow Diagram
Figure 2: Operational workflow for the Acid Chloride synthesis route.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use anhydrous solvents. |
| Dark Product | Oxidation of Aniline | Distill aniline prior to use; perform reaction under Nitrogen/Argon. |
| Starting Material Remains | Steric Hindrance | Increase reaction time of Phase 1 (Acid Chloride formation) or use Oxalyl Chloride instead of SOCl₂. |
| Byproduct Formation | Bis-acylation | Ensure Aniline is in slight excess (1.1 equiv) but add Acid Chloride slowly to the amine. |
Safety & Handling (E-E-A-T)
-
2-Bromo-5-fluorobenzoyl chloride: Extremely corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.
-
Thionyl Chloride: Toxic inhalation hazard. Releases SO₂ and HCl.
-
Aniline: Toxic by inhalation, ingestion, and skin contact. Carcinogen suspect.
-
Waste Disposal: Aqueous washes containing aniline must be segregated as hazardous organic waste, not general aqueous waste.
References
-
Synthesis of Halogenated Benzoic Acids
-
Amide Coupling Methodologies
-
Reactivity of 2-Bromo-benzoyl chlorides
-
BenchChem Technical Guide. "A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride." (Discusses the electronic influence of Br/F substituents on benzoyl chloride reactivity).
-
-
Safety Data
-
PubChem CID 2756871 (5-Bromo-2-chlorobenzoyl chloride - Analogous safety profile).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Halogen-bonding-mediated synthesis of amides and peptides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of N-Phenyl 2-bromo-5-fluorobenzamide, a valuable intermediate in pharmaceutical and materials science research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction
N-Phenyl 2-bromo-5-fluorobenzamide and its analogues are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The synthesis of this amide is typically achieved through the formation of an amide bond between a carboxylic acid derivative and an amine. The protocol detailed below employs a robust and widely utilized method, the Schotten-Baumann reaction, which involves the acylation of aniline with 2-bromo-5-fluorobenzoyl chloride. This approach is favored for its efficiency and generally high yields.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
Step 2: Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide
Materials and Methods
Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | ≥98% | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| Aniline | C₆H₅NH₂ | 93.13 | ≥99.5% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Fisher Scientific |
| Brine | NaCl | 58.44 | Saturated Solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH paper
Experimental Protocols
Part 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
This initial step converts the carboxylic acid into a more reactive acyl chloride, which is essential for the subsequent amidation.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol).
-
Under a fume hood, carefully add thionyl chloride (10.9 g, 6.6 mL, 91.2 mmol, 2.0 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-bromo-5-fluorobenzoyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.
Part 2: Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide
This is the core amide bond-forming step, following the Schotten-Baumann reaction conditions.[1]
Protocol:
-
In a 250 mL round-bottom flask, dissolve aniline (4.68 g, 4.6 mL, 50.2 mmol, 1.1 eq.) and pyridine (4.33 g, 4.4 mL, 54.7 mmol, 1.2 eq.) in anhydrous dichloromethane (100 mL).
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (from Part 1, ~45.6 mmol) in anhydrous dichloromethane (50 mL).
-
Add the 2-bromo-5-fluorobenzoyl chloride solution dropwise to the aniline solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromo-5-fluorobenzoyl chloride) is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and aniline, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Recrystallization
Purification of the crude N-Phenyl 2-bromo-5-fluorobenzamide is achieved by recrystallization to obtain a product of high purity.[2]
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified N-Phenyl 2-bromo-5-fluorobenzamide in a vacuum oven.
Reaction Mechanism and Scientific Rationale
The synthesis of N-Phenyl 2-bromo-5-fluorobenzamide proceeds via a nucleophilic acyl substitution mechanism.[3] In the first step, thionyl chloride converts the carboxylic acid into the more electrophilic acyl chloride. The lone pair of electrons on the nitrogen atom of aniline then acts as a nucleophile, attacking the carbonyl carbon of 2-bromo-5-fluorobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. Pyridine, a weak base, is added to neutralize the hydrochloric acid (HCl) by-product, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.[4]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of N-Phenyl 2-bromo-5-fluorobenzamide.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care.[5][6][7][8][9]
-
Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.[10][11][12][13]
-
Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin.[14][15][16]
-
2-Bromo-5-fluorobenzoic acid: Causes skin and eye irritation.[17][18]
-
Dichloromethane: Volatile and a suspected carcinogen.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of N-Phenyl 2-bromo-5-fluorobenzamide. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and materials science. The elucidation of the reaction mechanism and the rationale behind the experimental choices are intended to empower the user with a thorough understanding of the synthesis process.
References
- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P
- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
-
Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (URL: [Link])
-
Schotten–Baumann reaction - Wikipedia. (URL: [Link])
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. (URL: [Link])
-
Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. (URL: [Link])
-
Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine... - ResearchGate. (URL: [Link])
-
Safety Data Sheet: Pyridine - Carl ROTH. (URL: [Link])
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])
-
Safety Data Sheet - Aniline. (URL: [Link])
-
Pyridine - SAFETY DATA SHEET - PENTA. (URL: [Link])
-
Safety Data Sheet: Aminobenzene - Carl ROTH. (URL: [Link])
-
Benzamide, N-phenyl- - the NIST WebBook. (URL: [Link])
-
Benzanilide : Schotten Baumann Benzoylation - YouTube. (URL: [Link])
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (URL: [Link])
-
Aniline - SAFETY DATA SHEET - PENTA. (URL: [Link])
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])
-
recrystallization & purification of N-bromosuccinimide - YouTube. (URL: [Link])
-
MATERIAL SAFETY DATA SHEET - Pyridine. (URL: [Link])
-
Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (URL: [Link])
-
Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid - Cole-Parmer. (URL: [Link])
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. testbook.com [testbook.com]
- 4. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. chemos.de [chemos.de]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Derivatization of N-Phenyl 2-bromo-5-fluorobenzamide for Bioassays
This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of N-Phenyl 2-bromo-5-fluorobenzamide. This scaffold is a versatile starting point for the development of a diverse range of bioactive compounds. The strategic placement of the bromo and fluoro substituents offers multiple avenues for chemical modification, leading to derivatives with potential applications in anticancer, antifungal, and anti-inflammatory research.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that the protocols are not just followed, but understood. This approach empowers researchers to troubleshoot and adapt these methods to their specific needs.
The N-Phenyl 2-bromo-5-fluorobenzamide Scaffold: A Privileged Starting Point
The core structure of N-Phenyl 2-bromo-5-fluorobenzamide presents two primary sites for derivatization: the bromine atom on the benzoyl ring and the amide bond. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The amide linkage, while generally stable, can be formed from 2-bromo-5-fluorobenzoic acid and aniline, and its N-phenyl ring can be substituted to modulate activity.
The presence of the fluorine atom is also significant. It can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of the molecule, all of which are desirable traits in drug discovery.
Synthetic Derivatization Strategies
The derivatization of N-Phenyl 2-bromo-5-fluorobenzamide is primarily achieved through two powerful synthetic methodologies: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[1][2][3]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-aryl structures by reacting the aryl bromide of our core scaffold with an organoboron compound, typically a boronic acid or a boronate ester.[4][5]
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of catalyst can influence reaction efficiency and scope.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand, such as the bulky and electron-rich XPhos or SPhos, can be critical for coupling challenging substrates.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can impact the reaction rate and the tolerance of sensitive functional groups.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
N-Phenyl 2-bromo-5-fluorobenzamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add N-Phenyl 2-bromo-5-fluorobenzamide, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling an aryl halide with an amine.[6][7] This reaction is particularly useful for synthesizing derivatives where a nitrogen-containing moiety is attached to the benzoyl ring of our scaffold.
-
Palladium Precatalyst: Similar to the Suzuki coupling, a palladium source is essential. Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[8]
-
Ligand: The choice of phosphine ligand is critical and often more specialized than in Suzuki couplings. Bulky, electron-rich ligands like BrettPhos and XPhos are frequently employed to facilitate the challenging reductive elimination step that forms the C-N bond.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used.[7][8]
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Characterizing N-Phenyl 2-bromo-5-fluorobenzamide Analogs
Introduction: Uncovering the Therapeutic Potential of Novel Benzamide Analogs
The N-phenyl 2-bromo-5-fluorobenzamide scaffold represents a class of synthetic compounds with potential therapeutic applications. While specific biological targets for this particular analog series are not yet fully elucidated, the broader family of substituted benzamides has been a fertile ground for the discovery of enzyme inhibitors and receptor modulators.[1] Furthermore, related chemical structures, such as quinazolinones derived from 2-bromo-5-fluorobenzaldehyde, have demonstrated antitumor activity, and other N-phenyl amide derivatives have been identified as potent inducers of apoptosis that inhibit microtubule polymerization.[2][3]
This guide provides a comprehensive suite of cell-based assays to conduct a thorough initial characterization of novel N-Phenyl 2-bromo-5-fluorobenzamide analogs. The proposed workflow is designed to first establish the cytotoxic potential of the compounds and subsequently to dissect the underlying mechanisms of action, including the induction of apoptosis, effects on cell cycle progression, and inhibition of cell proliferation. This systematic approach will enable researchers to build a comprehensive pharmacological profile for their compounds of interest.
Experimental Workflow: A Tiered Approach to Compound Characterization
A logical progression of assays is crucial for an efficient and informative screening cascade. We propose a three-tiered approach, starting with broad assessments of cell viability and moving towards more specific mechanistic endpoints.
Caption: Tiered experimental workflow for the characterization of N-Phenyl 2-bromo-5-fluorobenzamide analogs.
Tier 1: Primary Screening - Assessing Cytotoxicity
The initial step is to determine whether the N-Phenyl 2-bromo-5-fluorobenzamide analogs exhibit cytotoxic effects on cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[5] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-Phenyl 2-bromo-5-fluorobenzamide analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀) for each analog.
| Parameter | Description |
| Cell Line | e.g., HeLa, A549, MCF-7 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 48 hours |
| Analog Concentration Range | 0.1 nM to 100 µM |
| IC₅₀ Value | Concentration of analog that inhibits cell viability by 50% |
Tier 2: Delving into the Mechanism of Cell Death
If the primary screen reveals significant cytotoxicity, the next logical step is to investigate whether the observed cell death is due to apoptosis, a form of programmed cell death. We recommend two complementary assays: Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, and a Caspase-Glo 3/7 assay to measure the activity of key executioner caspases.
Annexin V/PI Apoptosis Assay
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC.[7] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus red.[8] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9]
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the N-Phenyl 2-bromo-5-fluorobenzamide analogs at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive and negative controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible. Excite with a 488 nm laser and measure FITC emission at ~530 nm and PI emission at >575 nm.[8]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-Glo 3/7 Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[10] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[10][11]
Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the analogs as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[12]
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
-
Incubation and Measurement:
Data Analysis: A significant increase in luminescence in treated cells compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
Tier 3: Investigating Effects on Cellular Processes
If the analogs are confirmed to induce apoptosis, further investigation into their effects on fundamental cellular processes like cell cycle progression and proliferation is warranted.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry.[14] This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest caused by the compound. Since PI also binds to RNA, treatment with RNase is necessary for accurate DNA content analysis.[15]
Protocol: Cell Cycle Analysis with PI
-
Cell Treatment and Harvesting:
-
Treat cells with the analogs as described for the apoptosis assays.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the linear scale.
-
Use appropriate software to model the cell cycle distribution from the DNA content histogram.
-
BrdU Cell Proliferation Assay
Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.[18] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[19][20] Incorporated BrdU can then be detected using a specific anti-BrdU antibody, typically in a colorimetric or fluorescent ELISA-based format.[18]
Protocol: BrdU Incorporation Assay (Colorimetric)
-
Cell Seeding and Treatment:
-
Seed and treat cells with the analogs in a 96-well plate as previously described.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the labeling medium and add a fixing/denaturing solution to each well.
-
Incubate for 30 minutes at room temperature. This step both fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Incubate for 90 minutes at room temperature.
-
Wash the wells multiple times with a washing buffer.
-
-
Substrate Reaction and Measurement:
-
Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: A decrease in absorbance in treated cells compared to the vehicle control indicates an inhibition of cell proliferation.
Tier 4: Future Directions - Hypothetical Target Engagement
While the preceding assays provide a robust phenotypic characterization, identifying the direct molecular target(s) of the N-Phenyl 2-bromo-5-fluorobenzamide analogs is a critical next step. Given that many small molecule inhibitors with similar structural motifs target kinases or bromodomains, cell-based assays to investigate these possibilities are a logical progression.[23][24]
Conceptual Framework for a Cell-Based Kinase Assay
Principle: Cell-based kinase assays aim to measure the activity of a specific kinase within its native cellular environment.[25] One common approach involves measuring the phosphorylation of a known downstream substrate of the kinase of interest.[26] Inhibition of the kinase by a compound would lead to a decrease in the phosphorylation of its substrate, which can be quantified using methods like ELISA, Western blotting, or specialized platform technologies.[27]
Caption: A conceptual signaling pathway illustrating kinase inhibition by a small molecule.
This application note provides a foundational framework for the initial cell-based characterization of novel N-Phenyl 2-bromo-5-fluorobenzamide analogs. The data generated from this workflow will be instrumental in prioritizing lead compounds and guiding future mechanistic studies and target identification efforts.
References
- Chen, J., et al. (2013). The substance has found laboratory application in the synthesis of quinazolinones which are known to show antitumor activity. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o533.
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Słabik, J., et al. (2022). Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. Journal of Medicinal Chemistry, 65(12), 8236–8257.
-
National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]
- Ghiurcuta, C-E., et al. (2023). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. Research Square.
-
INiTS. Cell-based test for kinase inhibitors. [Link]
-
National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
-
BMG LABTECH. Kinase assays. [Link]
- Ye, Q., et al. (2002). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 45(26), 5607–5619.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 211–217.
-
protocols.io. Caspase 3/7 Activity. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
- Liu, G., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493.
-
MilliporeSigma. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
-
Creative Bioarray. BrdU Cell Proliferation Assay. [Link]
- Chen, Y-C., et al. (2020). Determination of Caspase-3/7 Activities. Bio-protocol, 10(23), e3849.
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
Sources
- 1. 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide | Benchchem [benchchem.com]
- 2. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. protocols.io [protocols.io]
- 12. promega.com [promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inits.at [inits.at]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Note & Protocol: A Multi-Assay Approach for the In Vitro Evaluation of N-Phenyl 2-bromo-5-fluorobenzamide Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of Novel Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The N-phenylbenzamide subclass, in particular, has garnered significant interest for its potential in anticancer drug discovery.[1] N-Phenyl 2-bromo-5-fluorobenzamide is a novel synthetic compound belonging to this class. Its structural features, including the halogenated phenyl rings, suggest a potential for biological activity, which necessitates a thorough evaluation of its cytotoxic profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-Phenyl 2-bromo-5-fluorobenzamide's cytotoxicity. We present a multi-assay strategy designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby providing a robust and holistic understanding of the compound's cellular effects. The protocols detailed herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure data integrity and trustworthiness.
Experimental Design Philosophy: A Triad of Viability, Necrosis, and Apoptosis Assessment
A single cytotoxicity assay provides only a limited snapshot of a compound's effect. To build a comprehensive and reliable cytotoxicity profile, we advocate for a tripartite approach that simultaneously assesses cell viability, membrane integrity (a hallmark of necrosis), and the induction of programmed cell death (apoptosis). This strategy allows for a more nuanced interpretation of the results, distinguishing between cytostatic, necrotic, and apoptotic effects.
Figure 1: A comprehensive workflow for the in vitro evaluation of N-Phenyl 2-bromo-5-fluorobenzamide cytotoxicity.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) should be used to assess selectivity.
-
Cell Culture Media: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS)
-
N-Phenyl 2-bromo-5-fluorobenzamide: Purity >95%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent [5]
-
Caspase-Glo® 3/7 Assay Kit [8]
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocols
Preparation of N-Phenyl 2-bromo-5-fluorobenzamide Stock Solution
The accurate preparation of the test compound is critical for reproducible results.
-
Initial Solubilization: Dissolve N-Phenyl 2-bromo-5-fluorobenzamide in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the 100 mM stock in cell culture medium. The final concentration of DMSO in the highest concentration tested should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
Cell Seeding and Treatment
-
Cell Culture: Culture the selected cell lines in their recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Adherence: Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of N-Phenyl 2-bromo-5-fluorobenzamide or the vehicle control. Include wells with untreated cells as a negative control.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Assay for Cytotoxicity (Membrane Integrity)
The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis.[6][7][11]
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), carefully collect 50 µL of the cell culture supernatant from each well.
-
Assay Procedure: Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) after the specified incubation time.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the controls.
Caspase-3/7 Activity Assay for Apoptosis
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[12] Their activation is a reliable marker of apoptosis.[8][13]
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate containing the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as relative luminescence units (RLU) and compare the treated groups to the untreated control.
Data Presentation and Interpretation
Summarize the quantitative data from each assay in clearly structured tables.
Table 1: Cytotoxicity of N-Phenyl 2-bromo-5-fluorobenzamide on HeLa Cells (48h Incubation)
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (RLU) |
| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.2 | 10,500 ± 850 |
| 1 | 95.3 ± 4.8 | 6.2 ± 1.5 | 12,300 ± 980 |
| 10 | 72.1 ± 6.1 | 15.8 ± 2.3 | 45,600 ± 3,100 |
| 50 | 45.8 ± 3.9 | 38.4 ± 3.1 | 98,200 ± 7,500 |
| 100 | 21.5 ± 2.5 | 65.7 ± 4.5 | 150,400 ± 11,200 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
A dose-dependent decrease in cell viability (MTT assay) coupled with a significant increase in Caspase-3/7 activity suggests that N-Phenyl 2-bromo-5-fluorobenzamide induces apoptosis.
-
The moderate increase in LDH release indicates that at higher concentrations, a component of necrosis or late-stage apoptosis with secondary necrosis may be occurring.
Visualizing the Apoptotic Pathway
The induction of apoptosis by benzamide derivatives can involve multiple signaling pathways. A potential mechanism involves the intrinsic (mitochondrial) pathway.
Figure 2: A simplified diagram of the intrinsic apoptotic pathway potentially activated by N-Phenyl 2-bromo-5-fluorobenzamide.
Conclusion and Future Directions
This application note provides a robust and multi-faceted approach to characterize the in vitro cytotoxicity of N-Phenyl 2-bromo-5-fluorobenzamide. By employing a combination of assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's cellular effects. The presented protocols, when executed with the appropriate controls, will yield reliable and publishable data.
Further investigations could explore the upstream signaling events leading to caspase activation, such as changes in mitochondrial membrane potential or the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Additionally, cell cycle analysis can provide insights into whether the compound induces cell cycle arrest. These advanced studies will further elucidate the precise mechanism of action of N-Phenyl 2-bromo-5-fluorobenzamide and inform its potential as a therapeutic agent.
References
- Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU.
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs.
- ResearchGate. (2025). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS.
- National Center for Biotechnology Information. (2013). Cell Viability Assays.
- MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.
- Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- BMG Labtech. (2025). Apoptosis – what assay should I use?.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- ResearchGate. (2025). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
- Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
- Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Nature. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Scale-Up Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide
Abstract
This guide details the process development and scale-up protocol for the synthesis of N-phenyl 2-bromo-5-fluorobenzamide (CAS 10282-57-2). Designed for medicinal chemistry and drug development professionals, this protocol transitions from milligram-scale discovery routes to a robust kilogram-capable process. The methodology prioritizes the Acid Chloride Route over expensive peptide coupling agents, ensuring cost-efficiency, atom economy, and simplified purification via crystallization.
Introduction & Strategic Rationale
N-Phenyl 2-bromo-5-fluorobenzamide is a functionalized benzamide scaffold often employed as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. The presence of the bromine atom allows for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity.
Scale-Up Challenges
-
Thermal Management: The exothermic nature of acid chloride formation and the subsequent amidation requires precise temperature control to prevent thermal runaway and impurity formation.
-
Impurity Control: Preventing the formation of bis-anilides and ensuring complete removal of unreacted aniline (genotoxic impurity risk) are critical quality attributes.
-
Cost & Safety: Replacing expensive coupling reagents (HATU, EDC) with thionyl chloride (
) reduces raw material costs by >80% but introduces safety requirements regarding off-gassing ( , ).
Retrosynthetic Analysis & Pathway
The most robust disconnection for scale-up is at the amide bond. While direct coupling using reagents like HATU is convenient for discovery, it is atom-inefficient for scale-up. The Acid Chloride method is selected for its high conversion rates and ease of byproduct removal (gaseous
Figure 1: Synthetic pathway utilizing the Acid Chloride activation strategy.
Process Development: Critical Parameters
Route Selection: Acid Chloride vs. Coupling Agents
| Parameter | Acid Chloride Route (Selected) | Coupling Agent (HATU/EDC) |
| Atom Economy | High. Byproducts are gases ( | Low. Large urea/phosphonium byproducts. |
| Purification | Crystallization (High purity). | Chromatography often required. |
| Cost | Low ( | High (Reagents are expensive). |
| Scalability | Excellent (Standard reactor types). | Poor (Solubility issues with urea byproducts). |
Solvent Selection[1]
-
Toluene: Selected as the primary solvent. It forms an azeotrope with thionyl chloride, aiding in the removal of excess reagent during the concentration step. It is also suitable for the subsequent coupling reaction, allowing for a "telescoped" (one-pot) process if desired.
-
Dichloromethane (DCM): An alternative for the coupling step if solubility is an issue, but avoided in Step 1 due to lower boiling point limiting the reaction rate.
Detailed Experimental Protocol (100g Scale)
Target Yield: 85-95% Purity: >98% (HPLC)
Step 1: Activation (Acid Chloride Formation)
Reagents:
-
2-Bromo-5-fluorobenzoic acid (1.0 equiv, 100.0 g)
-
Thionyl Chloride (1.5 equiv, 81.5 g, 49.8 mL)
-
DMF (Catalytic, 0.5 mL)
-
Toluene (500 mL, 5 vol)
Procedure:
-
Setup: Equip a 1L 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH solution) connected to the condenser outlet to trap
and . -
Charging: Charge 2-Bromo-5-fluorobenzoic acid and Toluene. Stir to form a suspension.
-
Addition: Add catalytic DMF. Slowly add Thionyl Chloride via an addition funnel over 30 minutes.
-
Note: Slight endotherm may occur initially, followed by gas evolution.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C). The solids will dissolve as the acid chloride forms.
-
Monitoring: Reflux for 2-3 hours. Monitor conversion by quenching a 50µL aliquot in MeOH (forms methyl ester) and analyzing via HPLC or TLC.
-
Workup: Cool to 50°C. Distill off Toluene and excess Thionyl Chloride under reduced pressure (vacuum distillation) to a minimum stirrable volume (approx. 2 vol).
-
Chase: Add fresh Toluene (200 mL) and distill again to ensure complete removal of
. -
Output: Crude acid chloride solution in Toluene (ready for Step 2).
Step 2: Amidation (Schotten-Baumann Conditions)
Reagents:
-
Aniline (1.05 equiv, 44.6 g)
-
Triethylamine (TEA) (1.2 equiv, 55.4 g) OR 10% aq. NaOH (2.5 equiv) for biphasic mode.
-
Toluene (Solvent from Step 1 + fresh to reach 10 vol total).
Procedure (Anhydrous Mode):
-
Setup: Prepare a separate reactor with Aniline, TEA, and Toluene (300 mL). Cool to 0-5°C using an ice/salt bath.
-
Coupling: Transfer the Acid Chloride solution from Step 1 into an addition funnel. Dropwise add the Acid Chloride solution to the Aniline mixture, maintaining the internal temperature below 10°C .
-
Critical: The reaction is highly exothermic.[] Rapid addition will cause impurity formation.
-
-
Completion: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours. Monitor by HPLC (disappearance of aniline).
-
Quench: Add water (500 mL) to dissolve triethylamine hydrochloride salts.
-
Separation: Separate the layers. Wash the organic (Toluene) layer with:
-
1M HCl (2 x 200 mL) – Removes unreacted aniline.
-
Sat.
(200 mL) – Removes unreacted benzoic acid. -
Brine (200 mL).
-
-
Isolation: Dry organic layer over
, filter, and concentrate to dryness.
Step 3: Purification (Crystallization)
-
Solvent System: Ethanol/Water or Toluene/Heptane.
-
Procedure: Dissolve crude solid in minimum hot Ethanol (approx. 3-4 vol). Slowly add Water (anti-solvent) until turbidity persists. Cool slowly to 0°C with stirring.
-
Filtration: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Analytical Controls & Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure |
| Purity | HPLC (UV 254nm) | ≥ 98.0% area |
| Melting Point | Capillary | 148-152°C (Typical for this class) |
| Residual Solvent | GC-HS | Toluene < 890 ppm |
Safety & Hazard Assessment
Figure 2: Critical safety control points.
-
Thionyl Chloride: Reacts violently with water. All glassware must be oven-dried. The scrubber system must be active before addition.
-
Aniline: Toxic by inhalation and skin absorption. Handle in a well-ventilated fume hood.
-
Waste Disposal: Aqueous waste from Step 2 contains aniline traces and must be treated as hazardous organic waste.
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete conversion or hydrolysis of acid chloride.
-
Fix: Ensure reagents are dry. Increase reflux time. Check scrubber for continued gas evolution (stops when complete).
-
-
Issue: Sticky Solid / Oil during Isolation.
-
Cause: Impurities or residual solvent.
-
Fix: Use the crystallization protocol. If oil persists, scratch the flask with a glass rod or add a seed crystal.
-
-
Issue: Color (Yellow/Brown).
-
Cause: Oxidation of aniline.
-
Fix: Recrystallize with activated charcoal.
-
References
-
Acid Chloride Activation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
- Scale-Up of Benzamides: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General reference for amide scale-up principles).
-
Compound Data: PubChem CID 43248399 (N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide - analog data).[2] Link
-
Thionyl Chloride Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 24386, Thionyl chloride. Link
-
General Amide Synthesis Protocol: "Amide formation from acyl chlorides." Organic Chemistry Portal. Link
Sources
Application Note: Quantitative Analysis of N-Phenyl 2-bromo-5-fluorobenzamide
Abstract
This application note presents a comprehensive guide to the analytical quantification of N-Phenyl 2-bromo-5-fluorobenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and manufacturing, this document provides detailed protocols for high-performance liquid chromatography (HPLC) with UV detection, a primary method for purity and assay determination. Additionally, principles of gas chromatography-mass spectrometry (GC-MS) and spectroscopic techniques are discussed as complementary analytical tools. The methodologies described herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals involved in the development, synthesis, and analysis of pharmaceuticals.
Introduction: The Analytical Imperative
N-Phenyl 2-bromo-5-fluorobenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. The precise and accurate quantification of this compound is paramount throughout its lifecycle, from monitoring reaction kinetics during synthesis to assessing the purity of the bulk drug substance and ensuring dose uniformity in finished products. The presence of bromine and fluorine atoms, along with the phenyl and benzamide moieties, imparts specific physicochemical properties that must be considered when developing analytical methods.
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, the expected concentration of the analyte, and the need for qualitative or quantitative data. This document provides a detailed exploration of suitable analytical methodologies, with a primary focus on a robust reversed-phase HPLC (RP-HPLC) method due to its wide applicability, sensitivity, and resolution.
Physicochemical Properties and Analytical Strategy
A foundational understanding of the analyte's properties is crucial for methodical and efficient analytical development.
-
Structure: N-Phenyl 2-bromo-5-fluorobenzamide possesses a moderately polar structure due to the amide linkage and halogen substituents. This characteristic makes it amenable to reversed-phase chromatography.
-
UV Absorbance: The presence of aromatic rings (phenyl and substituted benzoyl groups) results in strong ultraviolet (UV) absorbance, making UV spectrophotometry a suitable detection method for HPLC. The expected maximum absorbance (λmax) is likely in the 250-350 nm range, a common characteristic for benzophenone and its derivatives.[5]
-
Volatility and Thermal Stability: The compound's potential for thermal degradation must be assessed. If sufficiently volatile and thermally stable, gas chromatography could be a viable alternative or complementary technique.
Our analytical strategy will prioritize a stability-indicating HPLC method, capable of separating the main compound from potential impurities and degradation products.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
RP-HPLC with UV detection is the recommended method for the routine quantification of N-Phenyl 2-bromo-5-fluorobenzamide. This technique offers excellent resolution, sensitivity, and reproducibility.
Causality Behind Experimental Choices
The selection of each parameter in the HPLC method is based on a logical, cause-and-effect relationship to achieve optimal separation and quantification.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like our target analyte. The non-polar C18 chains interact with the non-polar regions of the analyte, leading to its retention.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component, typically purified water with a pH modifier, helps to control the ionization of the analyte and any acidic or basic impurities, thereby improving peak shape. An acidic modifier like phosphoric acid or formic acid is often used to suppress the ionization of any silanol groups on the silica-based column, minimizing peak tailing.[6] For mass spectrometry compatibility, formic acid is the preferred choice.[6]
-
Detection: Given the strong UV absorbance of the benzamide structure, a photodiode array (PDA) or a variable wavelength UV detector is ideal. A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which can be used to assess peak purity.
Experimental Workflow: HPLC Analysis
The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to data interpretation.
Caption: Workflow for the HPLC quantification of N-Phenyl 2-bromo-5-fluorobenzamide.
Detailed Protocol: HPLC-UV Method
This protocol provides a starting point for method development and validation.
1. Instrumentation and Materials:
- HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- N-Phenyl 2-bromo-5-fluorobenzamide reference standard.
- Acetonitrile (HPLC grade).
- Purified water (18.2 MΩ·cm).
- Phosphoric acid or formic acid (analytical grade).
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 µm, PTFE or nylon).
2. Preparation of Solutions:
- Mobile Phase A: Purified water with 0.1% (v/v) phosphoric acid or formic acid.
- Mobile Phase B: Acetonitrile with 0.1% (v/v) phosphoric acid or formic acid.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations spanning the expected sample concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte. |
| Mobile Phase | A: Water + 0.1% AcidB: Acetonitrile + 0.1% Acid | Acid suppresses ionization, improving peak shape. Acetonitrile provides good separation efficiency. |
| Elution | Gradient (e.g., 50% B to 90% B over 10 min) or Isocratic | A gradient run helps to determine the optimal elution conditions for complex samples.[5] An isocratic method can be developed for faster analysis once the elution composition is known.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and pressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | Monitor at λmax (e.g., 254 nm or determined by PDA scan) | Maximizes sensitivity for the analyte. |
4. Sample Preparation:
- Accurately weigh a sample containing N-Phenyl 2-bromo-5-fluorobenzamide.
- Dissolve the sample in the diluent in a volumetric flask to achieve a concentration within the calibration range.
- Sonicate if necessary to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
5. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
- Determine the concentration of N-Phenyl 2-bromo-5-fluorobenzamide in the sample by interpolating its peak area on the calibration curve.
Method Validation: A Self-Validating System
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines.[2][3][4]
Validation Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[1] |
| Accuracy | Mean recovery should be within 98.0% to 102.0%.[1] |
| Precision | Repeatability (RSD) ≤ 2.0%. Intermediate precision (RSD) ≤ 2.0%. |
| Range | The method is linear, accurate, and precise within the specified range (e.g., 80% to 120% of the target concentration).[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |
Complementary Analytical Techniques
While HPLC is the primary recommended technique, other methods can provide valuable complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It can be particularly useful for identifying impurities.
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis of organic compounds.
Considerations for GC-MS:
-
Derivatization: The amide proton in N-Phenyl 2-bromo-5-fluorobenzamide may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.
-
Temperature Program: A carefully optimized temperature program for the GC oven is necessary to achieve good separation of the analyte from any impurities.
-
Mass Spectrum: The mass spectrum will provide a unique fragmentation pattern that can be used for structural confirmation and identification by comparison with a spectral library.
Spectroscopic Methods
Spectroscopic techniques are invaluable for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.[8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the functional groups present in the molecule. Expected characteristic peaks would include N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and C-Br stretching (~650 cm⁻¹).[8]
-
Mass Spectrometry (MS): In addition to its use with GC, standalone MS (e.g., via direct infusion) can confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) that is a key diagnostic feature.[8]
Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is a critical step that ensures the analyte is in a suitable form for analysis and that interfering substances are removed.[7][10][11][12][13]
-
For Bulk Drug Substance: A simple "dilute and shoot" approach is often sufficient, where the sample is accurately weighed and dissolved in a suitable solvent.[11]
-
For In-Process Samples (Reaction Mixtures): These samples may be complex and require more extensive preparation.
-
Liquid-Liquid Extraction (LLE): Can be used to separate the analyte from a complex matrix into an immiscible solvent.
-
Solid-Phase Extraction (SPE): A highly effective technique for sample clean-up and concentration. A reversed-phase SPE cartridge could be used to retain the analyte while allowing more polar impurities to pass through. The analyte is then eluted with a stronger organic solvent.[10][12]
-
-
For Finished Dosage Forms (e.g., Tablets): The formulation excipients must be considered. The active ingredient needs to be extracted from the formulation, which may involve dissolving the tablet, followed by centrifugation and/or filtration to remove insoluble excipients.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of N-Phenyl 2-bromo-5-fluorobenzamide. The detailed HPLC-UV method serves as a robust starting point for routine analysis and quality control. The principles and protocols outlined herein are designed to be adaptable and can be optimized to meet specific analytical challenges. Adherence to the validation principles of the ICH is essential to ensure the generation of reliable and defensible analytical data, which is the cornerstone of drug development and manufacturing.
References
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
-
Sample preparation in analysis of pharmaceuticals. Available at: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. Available at: [Link]
-
Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
High-Throughput Fluorometric Assay For Quantifying Polysorbate In Biopharmaceutical Products Using Micelle Activated Fluorescence Probe N-Phenyl-1-Naphthylamine | Scilit. Available at: [Link]
-
Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Available at: [Link]
-
isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. Available at: [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Sample Preparation: A Comprehensive Guide - Organomation. Available at: [Link]
-
(PDF) Thermal, spectroscopic and DFT studies of solid benzamide - ResearchGate. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
High-Throughput Fluorometric Assay For Quantifying Polysorbate In Biopharmaceutical Products Using Micelle Activated Fluorescence Probe N-Phenyl-1-Naphthylamine - PubMed. Available at: [Link]
-
N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide | C15H11BrFNO2 | CID - PubChem. Available at: [Link]
-
Sample Preparation in Analysis of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride. Available at: [Link]
-
LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - MDPI. Available at: [Link]
-
Spectroscopic Methods. Available at: [Link]
-
Quantification of N-phenyl-2-naphthylamine by Gas Chromatography and Isotope-Dilution Mass Spectrometry and Its Percutaneous Absorption Ex Vivo Under Workplace Conditions - PubMed. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. Available at: [Link]
-
Benzamide Preparation from Benzoic Acid - YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. organomation.com [organomation.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application of N-Phenyl 2-bromo-5-fluorobenzamide in Agrochemical Research: A Technical Guide
Introduction: The Benzamide Scaffold in Modern Agrochemicals
In the continuous endeavor to safeguard global food production, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Among the myriad of chemical scaffolds explored, the benzamide functional group has emerged as a cornerstone in the design of modern fungicides and insecticides. The inherent ability of the amide bond to form strong hydrogen bonds with biological targets, coupled with the versatility of the benzene ring for substitution, provides a robust platform for modulating bioactivity, selectivity, and pharmacokinetic properties.[1][2]
This technical guide focuses on a specific, yet highly versatile building block: N-Phenyl 2-bromo-5-fluorobenzamide . The strategic placement of the bromo and fluoro substituents on the benzoyl ring, combined with the N-phenyl group, offers multiple reaction sites for chemical modification. This allows researchers to systematically explore the chemical space around this core structure to develop new generations of agrochemicals with improved efficacy and desirable toxicological profiles. This document will provide a comprehensive overview of the synthesis, applications, and future potential of N-Phenyl 2-bromo-5-fluorobenzamide as a key intermediate in agrochemical research and development.
Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide: A Representative Protocol
While numerous methods exist for the synthesis of N-aryl benzamides, a common and reliable approach involves the acylation of aniline with a corresponding benzoyl chloride. The following protocol is a representative, generalized procedure that can be adapted and optimized for specific laboratory conditions.
Reaction Scheme:
A representative reaction scheme for the synthesis of N-Phenyl 2-bromo-5-fluorobenzamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-bromo-5-fluorobenzoyl chloride | ≥98% | Commercially Available |
| Aniline | ≥99% | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-bromo-5-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled aniline solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-Phenyl 2-bromo-5-fluorobenzamide as a solid.
Rationale Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-bromo-5-fluorobenzoyl chloride.
-
Pyridine as a Base: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Controlled Addition at 0°C: The dropwise addition of the acyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of aqueous washes is designed to remove the pyridine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.
Application in Agrochemical Discovery: A Scaffold for Novel Fungicides and Insecticides
N-Phenyl 2-bromo-5-fluorobenzamide serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. The bromine atom, in particular, is an excellent handle for further chemical modifications, such as cross-coupling reactions, to introduce new functionalities and tune the biological activity of the resulting compounds.
Development of Novel Fungicides
The benzamide class of fungicides is well-established, with many commercial products targeting various fungal pathogens.[1][2] The primary mode of action for many benzamide fungicides is the disruption of microtubule dynamics through binding to β-tubulin, which leads to the inhibition of mitosis and cell division in fungi.[3]
Researchers can utilize N-Phenyl 2-bromo-5-fluorobenzamide as a scaffold to synthesize novel fungicide candidates. The general workflow for such a discovery program is outlined below:
A generalized workflow for the discovery of novel fungicides using the N-Phenyl 2-bromo-5-fluorobenzamide scaffold.
Protocol for In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay):
-
Compound Preparation: Dissolve the synthesized N-Phenyl 2-bromo-5-fluorobenzamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Media Preparation: Prepare a series of potato dextrose agar (PDA) plates containing different concentrations of the test compounds. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug of the target fungus (e.g., Fusarium oxysporum or Botrytis cinerea) in the center of each PDA plate.[4]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony on each plate daily.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each active compound.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights:
By systematically modifying the N-phenyl and the 2-position of the benzoyl ring, researchers can establish a structure-activity relationship (SAR). For instance, the introduction of different heterocyclic or substituted aryl groups at the 2-position via cross-coupling reactions can significantly impact the antifungal potency and spectrum of activity. The fluorine atom at the 5-position can also contribute to enhanced metabolic stability and binding affinity.
Design of Next-Generation Insecticides
Beyond their fungicidal properties, benzamide derivatives have also shown promise as insecticides. For example, some N-phenylbenzamide derivatives have been found to exhibit insecticidal activity against various pests.[1] The N-Phenyl 2-bromo-5-fluorobenzamide scaffold can be similarly exploited for the development of novel insecticides.
The discovery workflow for insecticides is analogous to that for fungicides, with the primary difference being the biological screening assays.
Protocol for Insecticidal Bioassay (Leaf-Dip Method):
-
Compound Preparation: Prepare serial dilutions of the synthesized derivatives in an appropriate solvent containing a surfactant.
-
Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a few seconds and allow them to air dry.
-
Insect Infestation: Place the treated leaves in a petri dish and introduce a known number of insect larvae (e.g., 10-15 larvae per dish).
-
Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each compound and concentration. Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) for active compounds.
Table of Representative Bioactivity Data for Benzamide Derivatives:
| Compound Type | Target Organism | Bioassay | Activity Metric (EC₅₀/LC₅₀) | Reference |
| N-phenylbenzamide derivatives | Botrytis cinerea | Mycelial Growth Inhibition | 0.5 - 10 µg/mL | [1] |
| N-phenylbenzamide derivatives | Spodoptera frugiperda | Leaf-Dip Assay | 50 - 200 µg/mL | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum | Mycelial Growth Inhibition | 0.625 g/L | [4] |
Future Perspectives and Conclusion
N-Phenyl 2-bromo-5-fluorobenzamide represents a strategically important building block in the arsenal of agrochemical researchers. Its synthetic accessibility and the presence of versatile functional groups make it an ideal starting point for the generation of large and diverse chemical libraries. The continued exploration of the chemical space around this scaffold, guided by rational design and high-throughput screening, holds significant promise for the discovery of the next generation of fungicides and insecticides.
Future research efforts should focus on:
-
Elucidation of Novel Mechanisms of Action: While tubulin inhibition is a known mechanism for some benzamides, derivatives of N-Phenyl 2-bromo-5-fluorobenzamide may exhibit novel modes of action.
-
Development of Green Synthesis Routes: Exploring more environmentally friendly and sustainable methods for the synthesis of the core scaffold and its derivatives.
-
QSAR and Computational Modeling: Utilizing computational tools to predict the bioactivity of virtual compounds and guide the synthesis of the most promising candidates.
References
-
Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. PubMed. Available at: [Link]
-
Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoromethylpyrimidine Moiety. Hindawi. Available at: [Link]
-
Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. Available at: [Link]
-
Synthesis and Bioactivity of N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. MDPI. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. Google.
-
Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Eureka. Available at: [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. SpringerLink. Available at: [Link]
-
Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Bioactivity of N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. ResearchGate. Available at: [Link]
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents. Google.
- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents. Google.
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. Google.
-
(PDF) Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. ResearchGate. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Available at: [Link]
- PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1. Google.
-
A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. MDPI. Available at: [Link]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation. Available at: [Link]
-
Design, synthesis and antifungal activity of carboxylic acid amide fungicides: part 2: substituted 1-phenyl-2-phenoxyethylamino valinamide carbamates. Royal Society of Chemistry. Available at: [Link]
-
2-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzamide | C14H12BrN3O2 | CID 790954. PubChem. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Purification of N-Phenyl 2-bromo-5-fluorobenzamide
Status: Operational Subject: Troubleshooting Synthesis, Impurity Profiling, and Purification Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Molecule Profile
N-Phenyl 2-bromo-5-fluorobenzamide is a critical intermediate, often employed as a scaffold in the development of quinazolinone-based kinase inhibitors and other heterocyclic bioactive agents.
The presence of the ortho-bromine atom introduces significant steric hindrance near the carbonyl center. This structural feature dictates the synthetic strategy: while standard amide couplings work, they often require forcing conditions that can lead to specific side-product profiles (e.g., imide formation). This guide addresses the specific challenges arising from this steric congestion and the electronic effects of the fluorine substituent.
Impurity Profiling & Side Product Analysis
The following table categorizes the most common side products encountered during synthesis. Use this data to interpret LCMS/HPLC traces.
| Side Product Type | Structure/Description | Origin | LCMS Identification (Relative to Product M) |
| Hydrolysis Product | 2-Bromo-5-fluorobenzoic acid | Residual starting material or hydrolysis of active ester/acid chloride due to moisture. | [M-91] (Loss of aniline fragment). Often appears as broad peak. |
| Dimer/Imide | N,N-Bis(2-bromo-5-fluorobenzoyl)aniline | Over-acylation . Occurs when excess acid chloride/coupling agent is used with strong bases (NaH, Et3N) and high heat. | [M + 215] (Addition of benzoyl fragment). Very lipophilic (Late eluting). |
| Aniline Oxidation | Azo/Azoxy dimers, Polyanilines | Oxidation of aniline starting material. Common in aged aniline stocks or aerobic conditions. | Variable. Often responsible for purple/brown coloration of crude mixture. |
| Urea Byproduct | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) | Byproduct of carbodiimide coupling agents (DCC/DIC).[1] | [M-Variable] . DCU is often an insoluble white solid; DIU is soluble. |
| Guanidinium Adduct | Tetramethylguanidinium species | Reaction of amine with uronium coupling agents (HATU/HBTU) instead of the acid. | [M(aniline) + 100] . Occurs if acid activation is slow (steric hindrance). |
Experimental Workflows & Protocols
Method A: The Acid Chloride Route (Recommended)
Best for: Scale-up (>1g), overcoming steric hindrance of the 2-bromo group.
Rationale: The ortho-bromo substituent makes the carbonyl carbon less accessible. Converting the acid to a highly reactive acid chloride (
Protocol:
-
Activation: Suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (1-2 h).
-
Checkpoint: Solution should become clear. If not, slight heating (40°C) may be required.
-
-
Concentration: Evaporate solvent/excess reagent under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not expose to air for long periods.
-
Coupling: Redissolve acid chloride in DCM. Add Aniline (1.0 eq) and Triethylamine (1.5 eq) at 0°C.
-
Quench: Stir at RT for 2-4 h. Quench with 1M HCl.
Method B: Direct Coupling (HATU/EDC)
Best for: Small scale (<100mg), parallel synthesis libraries.
Protocol:
-
Dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 mins to form the active ester.
-
Note: The 2-bromo group slows this activation. Ensure sufficient time before adding aniline to prevent guanidinium side products.
-
-
Add Aniline (1.1 eq). Stir at RT for 12h.
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Side Product Logic
This flowchart illustrates the critical decision points where side products are generated.
Caption: Mechanistic pathways leading to the target amide versus common impurity sinks.
Troubleshooting & FAQ
Q1: My crude product is dark purple/brown. Is the reaction ruined?
Diagnosis: This indicates aniline oxidation . Aniline is sensitive to air and light, forming colored azo/azoxy impurities even in trace amounts. Solution:
-
Do not panic. The color is often intense but represents <1% impurity.
-
Wash: Dissolve the crude in EtOAc and wash with 1M HCl (removes unreacted aniline) followed by saturated NaHCO3.
-
Recrystallization: If the color persists, recrystallize from Ethanol/Water (9:1). The colored impurities usually remain in the mother liquor.
Q2: LCMS shows a peak at M+215. What is this?
Diagnosis: This is the Bis-Imide (N,N-bis(2-bromo-5-fluorobenzoyl)aniline). Cause: You likely used a large excess of the acid chloride or high temperatures with a strong base (like NaH), causing the amide nitrogen to be acylated a second time. Fix:
-
Prevention: Use strictly 1:1 stoichiometry of acid chloride to aniline. Keep the reaction at 0°C–RT.
-
Purification: The imide is significantly less polar than the amide. It can be easily removed via flash chromatography (Hexane/EtOAc gradient).
Q3: I am using HATU, but the reaction is stalling (low yield).
Diagnosis: Steric Hindrance. The bulky bromine atom at the ortho position hinders the attack of the aniline on the active ester. Solution:
-
Switch to the Acid Chloride method (Method A). It generates a much more electrophilic species (acyl chloride) that overcomes the steric barrier.
-
If you must use coupling agents, switch to HOAt/EDC or PyBOP , which are often more effective for hindered systems than HATU.
Diagram 2: Purification Logic Tree
Follow this decision matrix to clean up your reaction mixture.
Caption: Decision matrix for removing specific impurities based on their chemical properties.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827–10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Technical Guides. (2025). Synthesis of N-Substituted Benzamide Derivatives.
-
Common Organic Chemistry. (2023). Amide Coupling via Acid Chlorides: Standard Protocols.
Sources
- 1. peptide.com [peptide.com]
- 2. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 3. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. growingscience.com [growingscience.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Impurity Characterization of N-Phenyl 2-bromo-5-fluorobenzamide
Executive Summary & Chemical Context[1][2][3][4]
N-Phenyl 2-bromo-5-fluorobenzamide (CAS: Analogous structure class) is a critical bi-aryl amide intermediate. In drug development, it frequently serves as a scaffold for Suzuki-Miyaura cross-coupling (via the ortho-bromo group) or nucleophilic aromatic substitution (via the meta-fluoro group).
Because this molecule is often a late-stage intermediate or a regulatory starting material (RSM), its impurity profile must be strictly controlled under ICH Q3A(R2) (general impurities) and ICH M7 (mutagenic impurities).
Synthetic Origin & Impurity Ingress
The most robust synthesis involves the acylation of aniline with 2-bromo-5-fluorobenzoyl chloride. Understanding this mechanism is the only way to predict—and therefore find—impurities.
Figure 1: Impurity genealogy in the acyl chloride synthetic route. Note that Aniline (Impurity B) is a critical control point due to mutagenicity.
Predicted Impurity Profile (Knowledge Base)
Before injecting a sample, you must know what you are looking for. Based on the chemistry described above, the following table defines the "Target List" for your analytical method.
| Impurity ID | Structure / Name | Origin | Risk Level (ICH) | Detection Characteristic |
| Imp-A | 2-Bromo-5-fluorobenzoic acid | Hydrolysis of acid chloride or unreacted SM. | Low (Process Impurity) | Acidic. Shifts with pH.[1] |
| Imp-B | Aniline | Unreacted Reagent. | High (Mutagenic) | Basic. Early eluter. Requires low detection limit (ppm). |
| Imp-C | N,N-Diphenyl-2-bromo-5-fluorobenzamide | Over-reaction (rare, requires excess base/heat). | Low | Highly lipophilic. Late eluter. |
| Imp-D | N-Phenyl-2-bromo-4-fluorobenzamide | Regioisomer from impure starting acid. | Medium (Isomer) | Very close retention to Main Peak. Critical pair. |
| Imp-E | N-Phenyl-3-fluorobenzamide | De-brominated analog. | Process (Pd contamination or SM impurity). | Medium |
Analytical Method Development (SOP)
Objective: Separate the critical pair (Regioisomer Imp-D) and detect trace Aniline (Imp-B).
Recommended HPLC Conditions
-
Column: C18 (L1) with high carbon load (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18). 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (Acidic pH is vital to protonate aniline and retain the benzoic acid impurity).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
T=0: 95% A / 5% B (Hold 2 min to retain Aniline)
-
T=20: 10% A / 90% B
-
T=25: 10% A / 90% B
-
-
Wavelength: 240 nm (General) and 210 nm (For Aniline sensitivity).
-
Flow Rate: 1.0 mL/min.[2]
Self-Validating System Check
-
System Suitability: The resolution (
) between the Main Peak and the Des-bromo impurity (Imp-E) should be > 2.0. -
Aniline Check: Inject a standard of Aniline at the Reporting Threshold (e.g., 0.05%). If S/N < 10, switch to UPLC or use a core-shell column to sharpen the peak.
Structural Elucidation Guide (Mass Spec & NMR)
When an unknown peak appears, use these specific spectroscopic signatures to identify it.
A. Mass Spectrometry (The Bromine Rule)
The most distinct feature of your molecule is the Bromine atom.
-
The Rule: Natural Bromine exists as
and in a nearly 1:1 ratio. -
Application:
-
Main Peak: Will show two mass peaks of equal height separated by 2 amu (e.g., [M+H]+ at m/z 294 and 296).
-
Impurity Identification:
-
If the doublet is present: The impurity contains Bromine (e.g., Hydrolysis product, Regioisomer).
-
If the doublet is missing: The impurity has lost Bromine (e.g., Imp-E, Des-bromo analog). This is a definitive test.
-
-
B. NMR Spectroscopy ( and )
-
NMR: Run a proton-decoupled Fluorine NMR.
-
Main Peak: Single sharp singlet (or doublet if coupled to H).
-
Regioisomers: If you see a small satellite peak ~2-5 ppm away from the main fluorine signal, you have a regioisomer (likely the 4-fluoro or 6-fluoro variant).
-
-
NMR: Look for the amide proton (
) around 8.0–10.0 ppm. If this is missing, you may have formed a tertiary amide (Imp-C) or the acid (Imp-A).
Interactive Troubleshooting (FAQ)
Q1: I see a "Ghost Peak" at RRT 0.95 that grows over time in the sample vial. What is it?
-
Diagnosis: This is likely Imp-A (2-bromo-5-fluorobenzoic acid) forming via hydrolysis.
-
Root Cause: The amide bond is stable, but if your diluent contains water and is acidic/basic, or if the sample is left in light, slow hydrolysis can occur.
-
Solution: Change sample diluent to 100% Acetonitrile or Methanol. Avoid water in the diluent for stability studies.
Q2: I cannot separate the Regioisomer (Imp-D) from the Main Peak.
-
Diagnosis: Positional isomers of Fluorine on a benzene ring have very similar hydrophobicity.
-
Solution:
-
Change Selectivity: Switch from Acetonitrile to Methanol. Methanol interacts differently with the
-electrons of the phenyl ring (dipole-dipole). -
Change Column: Use a Phenyl-Hexyl column. The
- interaction between the stationary phase and the aromatic rings often separates positional isomers better than C18.
-
Q3: How do I quantify Aniline (Imp-B) at ppm levels? It co-elutes with the solvent front.
-
Diagnosis: Aniline is small and polar. In standard C18 gradients, it elutes immediately.
-
Solution:
-
Use an "Initial Hold" of 100% Aqueous Acidic buffer for 3-5 minutes.
-
Alternative: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Aniline will be strongly retained on HILIC, moving it away from the solvent front.
-
Q4: My Mass Spec shows a peak at M+16. Is it an N-oxide?
-
Diagnosis: Unlikely for this structure (amides don't easily form N-oxides).
-
Alternative: Check for Hydroxylation . If you used a metal catalyst (Pd/Cu) in a previous step, you might have inserted an -OH group onto the phenyl ring. Look at the fragmentation pattern; if the -OH is on the Bromine ring, the Br pattern will remain.
References
-
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation. (2006).[3] Defines reporting, identification, and qualification thresholds.
-
ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017). Specific guidance on controlling Aniline impurities.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Dolan, J. W. "LC Troubleshooting: Peak Tailing and Resolution." LCGC North America. (Standard resource for HPLC method development).
Sources
Technical Support Center: Optimizing N-Phenyl 2-bromo-5-fluorobenzamide Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for optimizing C-N cross-coupling reactions involving N-Phenyl 2-bromo-5-fluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization. Our goal is to provide you with the causal insights and actionable protocols necessary to achieve high-yield, high-purity synthesis of your target N-aryl benzamide.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding solvent and reaction conditions.
Q1: What is the best starting solvent for the Buchwald-Hartwig amination of 2-bromo-5-fluorobenzamide?
For initial trials, a moderately polar, aprotic solvent is recommended. Toluene or 1,4-dioxane are excellent starting points. Toluene is non-polar and can facilitate high temperatures, while dioxane offers better solubility for polar starting materials and intermediates. The choice often depends on the solubility of your specific aniline coupling partner and the catalyst system employed.
Q2: How does solvent polarity affect the reaction rate and yield?
Solvent polarity plays a crucial role in stabilizing intermediates throughout the catalytic cycle. A more polar solvent can accelerate the reaction by stabilizing charged or polar transition states, which are common in the oxidative addition and reductive elimination steps.[1] However, excessively polar solvents like DMF or NMP can sometimes lead to an increase in side reactions, such as hydrodehalogenation, or may complicate product isolation.[2]
Q3: Can I use protic solvents like ethanol or water?
Generally, protic solvents should be avoided. They can competitively coordinate to the palladium catalyst, deactivate the base (especially strong bases like sodium tert-butoxide), and participate in unwanted side reactions. However, in some modern protocols, trace amounts of water are intentionally added to aid in the reduction of Pd(II) precatalysts to the active Pd(0) state, but this should be done with caution and precise control.[3]
Q4: My reaction is not proceeding to completion. Could the solvent be the issue?
Yes, insolubility is a primary cause of reaction failure.[4] If your starting materials, base, or catalyst complex are not adequately dissolved at the reaction temperature, the reaction will be sluggish or stall completely. Before blaming the catalyst, visually inspect the reaction mixture at temperature. If significant solids remain, a change to a more effective solubilizing solvent is the first logical step.
Q5: The reaction mixture has turned black. What does this signify?
The formation of a black precipitate is typically palladium black, which results from the decomposition of the active Pd(0) catalyst. This can be caused by several factors, including the presence of oxygen, excessive temperature, or an inappropriate solvent that fails to stabilize the catalytic species.[2] Ensure your solvent is thoroughly degassed and consider if a more coordinating solvent or a different ligand is needed to improve catalyst stability.
In-Depth Troubleshooting Guides
This section provides structured approaches to overcoming common experimental hurdles.
Problem 1: Low or No Conversion of Starting Material
Low conversion is the most frequent issue, often pointing to problems with solubility or catalyst activity.
Causality Analysis: The palladium-catalyzed amination cycle requires all components—aryl halide, amine, base, and catalyst—to be in solution to interact effectively. If the solvent cannot dissolve these components at the reaction temperature, the catalytic cycle cannot proceed efficiently. Furthermore, the solvent must be able to stabilize the active Pd(L)n catalyst to prevent decomposition.
Troubleshooting Workflow:
Sources
Technical Support Center: Catalyst Selection for N-Phenyl 2-bromo-5-fluorobenzamide
Status: Operational Ticket ID: CHEM-SUP-2024-BFB Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Challenge
You are attempting to cross-couple N-Phenyl 2-bromo-5-fluorobenzamide . This is not a standard Suzuki-Miyaura coupling; it is a "red-zone" substrate due to three convergent factors:
-
Steric Hindrance (Ortho-Substitution): The bulky N-phenyl amide group at position 1 creates significant steric clash for the incoming palladium species at the position 2 bromide.
-
Catalyst Poisoning (The "Amide Trap"): The secondary amide moiety (–CONHPh) is a Lewis base. It can coordinate to the electrophilic Pd(II) center, forming a stable, unreactive chelate that arrests the catalytic cycle.
-
Electronic Activation: The 5-Fluoro group is an Electron Withdrawing Group (EWG). While this activates the C-Br bond for oxidative addition, it also increases the acidity of the amide N-H proton, raising the risk of competitive deprotonation and side reactions.
This guide provides the specific catalyst architectures required to overcome these barriers.
Module 1: Catalyst & Ligand Selection
The Core Directive: Abandon "Tetrakis"
Do not use Pd(PPh₃)₄ (Tetrakis). It lacks the steric bulk to prevent amide coordination and the electron richness to facilitate oxidative addition across the hindered C-Br bond.
Recommended Systems
| Component | Recommendation | Technical Rationale |
| Primary Ligand | SPhos (Buchwald) | Why: The methoxy groups on the biaryl backbone provide "hemilabile" coordination, stabilizing the Pd(0) species. The cyclohexyl groups provide the necessary bulk to force the coupling to occur despite the ortho-amide interference. |
| Alternative Ligand | XPhos | Why: If SPhos fails, XPhos offers slightly different steric geometry. It is particularly effective if your coupling partner (boronic acid) is also sterically hindered or contains heteroatoms. |
| Pre-Catalyst | Pd-G3 or G4 Precatalysts | Why: In-situ generation from Pd(OAc)₂ can be slow and inconsistent. Third/Fourth Generation (G3/G4) precatalysts contain the ligand pre-bound, ensuring a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle. |
| Base Selection | K₃PO₄ (Tribasic Potassium Phosphate) | Why: Strong alkoxide bases (NaOtBu) will deprotonate the amide, potentially leading to C-N coupling (Buchwald-Hartwig) instead of C-C coupling. K₃PO₄ is mild enough to spare the amide but strong enough to activate the boronic acid. |
Visual Logic: Catalyst Decision Matrix
Figure 1: Decision matrix for selecting the optimal catalytic system based on the steric demand of the nucleophile (boronic acid).
Module 2: The "Amide Trap" & Troubleshooting
The Mechanism of Failure
In standard conditions, the amide oxygen or nitrogen can bind to the Palladium center. If this happens after oxidative addition, the Pd(II) intermediate becomes "saturated" (18-electron rule satisfied by the substrate itself) and cannot accept the boronic acid for transmetallation.
Symptom: The reaction turns black (Pd precipitation) or stalls at ~20% conversion.
Troubleshooting Guide
Issue 1: Reaction Stalls / Low Conversion
-
Diagnosis: Catalyst poisoning by the amide group.
-
Fix: Switch to SPhos Pd G3 . The bulky ligand creates a "steric wall" that physically blocks the amide from chelating the metal center, forcing the cycle forward.
-
Protocol Adjustment: Increase temperature to 80–100°C . High thermal energy is required to overcome the rotational barrier of the hindered biaryl bond being formed.
Issue 2: Protodehalogenation (Product is N-phenyl-3-fluorobenzamide)
-
Diagnosis: The Bromine fell off, replaced by Hydrogen. This happens when the transmetallation step is too slow compared to hydride abstraction (often from the solvent).
-
Fix:
-
Switch solvent to 1,4-Dioxane (anhydrous). Avoid alcohols (EtOH/MeOH) which act as hydride sources.
-
Increase the concentration of the Boronic Acid (1.5 – 2.0 equivalents).
-
Ensure the system is strictly oxygen-free (Argon sparge).
-
Issue 3: C-N Coupling Side Product
-
Diagnosis: The amide Nitrogen attacked the Bromide (intramolecular or intermolecular).
-
Fix: Your base is too strong.
-
Stop using: NaOtBu, KOtBu, NaH.
-
Start using: K₂CO₃ or K₃PO₄.
-
Add Water: Use a biphasic system (Dioxane:Water 4:1). Water solvates the base, reducing its kinetic basicity towards the amide proton while maintaining thermodynamic basicity for the boron activation.
-
Module 3: Optimized Experimental Protocol
Objective: Cross-coupling of N-Phenyl 2-bromo-5-fluorobenzamide with Phenylboronic Acid.
Reagents:
-
Substrate: 1.0 equiv
-
Phenylboronic Acid: 1.5 equiv
-
Catalyst: SPhos Pd G3 (2.0 – 5.0 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) [0.1 M concentration]
Step-by-Step:
-
Charge Solids: Add the amide substrate, boronic acid, K₃PO₄, and SPhos Pd G3 into a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon (3x vacuum/backfill cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water via syringe.
-
Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm). The bulky catalyst requires high agitation rates to ensure mass transfer.
-
Monitoring: Check LCMS at 2 hours. If conversion <50%, add another 1 mol% catalyst.
-
Workup: Dilute with EtOAc, wash with water/brine. The SPhos ligand is lipophilic and will remain in the organic layer; a silica plug filtration is usually sufficient to remove Pd residuals.
Module 4: Process Visualization
Figure 2: Troubleshooting logic flow for common reaction failures.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of N-Mesylaryl- and N-Tosylaryl-amides." Journal of the American Chemical Society, 130(29), 9642–9643.
-
Sigma-Aldrich Technical Bulletin. (2023). "Buchwald Precatalysts User Guide."
Technical Support Center: TLC Monitoring for N-Phenyl 2-bromo-5-fluorobenzamide Synthesis
Core Directive & Reaction Context
You are synthesizing N-Phenyl 2-bromo-5-fluorobenzamide via an amide coupling reaction. This typically involves reacting 2-bromo-5-fluorobenzoic acid (or its acid chloride derivative) with aniline (phenylamine).
The Challenge: TLC monitoring of this specific reaction is deceptive. Both starting materials (SM) and the product are aromatic, UV-active, and possess similar polarity profiles if the mobile phase is not pH-adjusted. Furthermore, the fluorine substituent does not provide a "handle" for specific stains, meaning you must rely on polarity differences and UV quenching.
This guide provides a self-validating workflow to ensure you are not mistaking a co-eluting starting material for your product.
Standard Operating Procedure (The "Golden Standard")
Do not rely on a single elution. Follow this validated workflow to distinguish the neutral amide product from the acidic and basic starting materials.
A. Mobile Phase Selection
-
Standard System: Hexanes : Ethyl Acetate (80:20 to 70:30).
-
The "3-Plate" System (Recommended for Confirmation):
-
Neutral: Hex/EtOAc (70:30) – General separation.
-
Acidic: Hex/EtOAc (70:30) + 1% Acetic Acid – Sharpens the Benzoic Acid spot; moves Aniline to baseline (salt formation).
-
Basic: Hex/EtOAc (70:30) + 1% Triethylamine (TEA) – Moves Aniline; pins Benzoic Acid to baseline.
-
B. Sample Preparation (The "Mini-Workup")
CRITICAL: Do not spot the crude reaction mixture directly if you are using high-boiling solvents (DMF, DMSO) or coupling reagents (HATU, EDC).
-
Take 20 µL of reaction mixture.
-
Add 200 µL Ethyl Acetate in a small vial.
-
Add 200 µL 0.5 M HCl (aq) and shake.
-
Why? This removes unreacted aniline and polar coupling byproducts (urea).
-
-
Spot the top organic layer against a standard of the pure product (if available) or the Benzoic Acid SM.
C. Visualization
-
Primary: UV Lamp (254 nm).[1][2][3][4] All components are strongly UV active.
-
Secondary (Stain): p-Anisaldehyde .[1]
Troubleshooting Guide (Q&A)
Q1: I see a single spot that looks like product, but yield is low. Is it actually product?
Diagnosis: Co-elution. The Rf of the amide product and the aniline starting material can be dangerously close in neutral solvents. Solution: Perform the "Co-Spot" Validation .
-
Spot B: Pure Aniline SM.
-
Spot C: Co-spot (A + B) on top of each other.
-
Elute.
-
Result: If Spot C shows a "figure-8" or two distinct centers, the reaction is incomplete. If it is a perfect circle, your "product" might just be unreacted aniline.
-
Fix: Switch to the Acidic Mobile Phase (see Section 2A). The aniline will stay at the baseline, revealing the true product spot higher up.
Q2: My spots are streaking badly ("Comet tails"). How do I fix this?
Diagnosis: Ionization drag.
-
Aniline streaks because it hydrogen-bonds with the silica silanols.
-
Benzoic Acid streaks because it partially dissociates. Solution:
-
For Acid Streaking: Add 0.5% Formic Acid or Acetic Acid to the eluent. This protonates the acid, sharpening the spot.
-
For Aniline Streaking: Pre-wash the TLC plate with mobile phase containing 1% TEA, dry it, then run your sample. Alternatively, perform the "Mini-Workup" (Section 2B) to remove the amine before spotting.
Q3: I see a "ghost" spot that appears and disappears between runs.
Diagnosis: Hydrolysis or Decomposition. If you are using the Acid Chloride method (2-bromo-5-fluorobenzoyl chloride), it is highly moisture sensitive.
-
The "ghost spot" is likely the Acid Chloride reverting to the Benzoic Acid on the silica plate (which contains water). Solution: Quench your TLC sample with Methanol before spotting. This converts unreacted Acid Chloride to the Methyl Ester, which is stable and has a distinct Rf (usually higher than the acid, close to the amide).
Data Summary & Visualization
Relative Retention Factors (Rf) in Hex/EtOAc (70:30)
| Compound | Polarity | Relative Rf | UV Activity | Stain (p-Anisaldehyde) |
| 2-Bromo-5-fluorobenzoic acid | High (Acidic) | Low (0.1 - 0.2) | High | None/Faint |
| Aniline | Medium (Basic) | Medium (0.3 - 0.4) | High | Yellow/Orange |
| N-Phenyl 2-bromo-5-fluorobenzamide | Low (Neutral) | High (0.5 - 0.6) | High | Grey/Purple |
*Note: Rf values vary based on plate humidity and exact solvent composition. Use these as relative guides only.
Workflow Diagrams
Figure 1: The Validated TLC Workflow
This diagram outlines the decision process for preparing and running the TLC to ensure data integrity.
Caption: Step-by-step workflow for isolating the amide product from interfering starting materials using a mini-workup and appropriate mobile phase selection.
Figure 2: Troubleshooting Logic Tree
Use this logic to diagnose strange TLC results.
Caption: Rapid diagnostic tree for common TLC anomalies in amide coupling.
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Visualization and Troubleshooting.[3] Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Amide Coupling workups).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. TLC stains [reachdevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. epfl.ch [epfl.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up N-Phenyl 2-bromo-5-fluorobenzamide Purification
Welcome to the technical support center for the purification of N-Phenyl 2-bromo-5-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the purification of this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your large-scale experiments.
Introduction: The Challenge of Scale-Up Purification
N-Phenyl 2-bromo-5-fluorobenzamide is a key building block in the synthesis of various pharmaceutical compounds. As you transition from bench-scale synthesis to pilot or industrial-scale production, the purification process can present significant challenges. Impurities that were negligible at a smaller scale can become major contaminants, and purification techniques that were effective in the lab may not be scalable or cost-effective. This guide provides a systematic approach to troubleshooting and optimizing the purification of N-Phenyl 2-bromo-5-fluorobenzamide, ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when scaling up the purification of N-Phenyl 2-bromo-5-fluorobenzamide:
Q1: What are the most common impurities I should expect in my crude N-Phenyl 2-bromo-5-fluorobenzamide?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Residual 2-bromo-5-fluorobenzoic acid and aniline are common.[1]
-
Isomeric Impurities: If the starting 2-bromo-5-fluorobenzoic acid is not pure, you may have isomeric benzamides in your product.[2]
-
Byproducts of Amide Coupling: Depending on the coupling reagents used, you may have byproducts such as ureas (from carbodiimide reagents) or residual activating agents.
-
Degradation Products: Hydrolysis of the amide bond back to the starting materials can occur under harsh work-up or purification conditions.
-
Impurities from Starting Materials: Industrial grade aniline may contain impurities like toluidines, xylidines, and chloroanilines.[3]
Q2: My recrystallization is not working at a larger scale. What are the key parameters to consider for successful scale-up?
A2: Scaling up recrystallization requires careful consideration of several factors:
-
Solvent Selection: The ideal solvent or solvent system should have a high-temperature coefficient for your product's solubility (high solubility at high temperatures, low solubility at low temperatures).[4][5] Common systems for benzamides include ethanol/water and hexane/acetone.[1][6]
-
Cooling Rate: Slow, controlled cooling is crucial for the formation of large, pure crystals.[7] Rapid cooling can lead to the trapping of impurities.
-
Agitation: Proper agitation is necessary to ensure homogeneity and prevent localized supersaturation, which can lead to the formation of small, impure crystals.
-
Seeding: Introducing a small amount of pure product (seed crystals) can help control the crystallization process and promote the formation of the desired crystal form.
Q3: Column chromatography is becoming too slow and expensive for my large-scale purification. What are my options?
A3: For large-scale purification, traditional column chromatography can be inefficient. Consider these alternatives:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers higher resolution and can be automated for high-throughput purification.[8][9]
-
Flash Chromatography: While still a form of column chromatography, modern automated flash systems are designed for faster purifications of larger quantities.
-
Crystallization: Optimizing your crystallization process is often the most cost-effective method for large-scale purification. A well-designed crystallization can often eliminate the need for chromatography altogether.[10]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during the scale-up purification of N-Phenyl 2-bromo-5-fluorobenzamide.
Guide 1: Recrystallization Troubleshooting
Recrystallization is a powerful and scalable purification technique. However, issues can arise when moving to larger batches.
Problem 1: Oiling Out Instead of Crystallization
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is often due to a high concentration of impurities or an inappropriate solvent system.
-
Causality: The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil. Also, if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, oiling out is more likely.
-
Solution Workflow:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Problem 2: Poor Recovery of the Product
Low yield after recrystallization is a common issue, especially at a larger scale.
-
Causality: This can be due to using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent.[7]
-
Solution Table:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Excess Solvent | Concentrate the mother liquor and cool again to recover more product. For future runs, use the minimum amount of hot solvent required for complete dissolution. | The amount of product remaining in the solution is proportional to its solubility and the volume of the solvent. Reducing the solvent volume will decrease the amount of dissolved product. |
| Rapid Cooling | Implement a programmed, slow cooling profile. Use an insulated vessel to slow down heat loss. | Slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities. |
| High Solubility in Cold Solvent | Screen for a different solvent or a mixed solvent system where the product has lower solubility at low temperatures. | The efficiency of recrystallization depends on the difference in solubility at high and low temperatures. A larger difference will result in a higher recovery. |
Guide 2: Preparative Chromatography Troubleshooting
When high purity is required and recrystallization is insufficient, preparative chromatography is the next step.
Problem: Poor Separation of Impurities
Co-elution of impurities with the main product is a frequent challenge in preparative chromatography.
-
Causality: This is often due to the similar polarity of the product and the impurities, leading to poor resolution on the chromatographic column.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor separation in preparative chromatography.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Large-Scale Recrystallization
This protocol outlines a method for identifying a suitable solvent system for the large-scale recrystallization of N-Phenyl 2-bromo-5-fluorobenzamide.
Materials:
-
Crude N-Phenyl 2-bromo-5-fluorobenzamide
-
A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)
-
Small vials or test tubes
-
Heating block or water bath
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place a small amount (e.g., 20 mg) of the crude product into several separate vials.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each vial at room temperature.
-
Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
-
Hot Solubility Test:
-
For the solvents that did not dissolve the compound at room temperature, heat the vials in a heating block or water bath to the boiling point of the solvent.
-
Observe the solubility. A good candidate solvent will dissolve the compound completely at its boiling point.
-
-
Cooling and Crystallization:
-
Allow the hot solutions to cool slowly to room temperature.
-
Observe for crystal formation. The ideal solvent will yield a good amount of crystalline solid upon cooling.
-
If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal.
-
Once at room temperature, place the vials in an ice bath to maximize crystal formation.
-
-
Mixed Solvent Systems:
-
If a single solvent is not ideal, try mixed solvent systems. Common pairs for benzamides include ethanol/water and hexane/acetone.[1][6]
-
Dissolve the compound in the "good" solvent at an elevated temperature, then slowly add the "bad" solvent (in which the compound is insoluble) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly.
-
Data Interpretation Table:
| Solvent/System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Example: Ethanol | Low | High | Good | Promising candidate |
| Example: Heptane | Insoluble | Insoluble | None | Unsuitable |
| Example: Dichloromethane | High | High | Poor | Unsuitable |
| Example: Ethanol/Water | Low | High | Excellent | Excellent candidate for optimization |
Protocol 2: Scale-Up Preparative Flash Chromatography
This protocol provides a general guideline for scaling up the purification of N-Phenyl 2-bromo-5-fluorobenzamide using flash chromatography.
Materials:
-
Crude N-Phenyl 2-bromo-5-fluorobenzamide
-
Silica gel for flash chromatography
-
Appropriate solvents for the mobile phase (determined by TLC analysis)
-
Flash chromatography system with a suitable size column
Procedure:
-
Method Development on TLC:
-
Develop a TLC method that provides good separation between the product and its major impurities. The target Rf for the product should be around 0.2-0.3 for optimal separation in column chromatography.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material to be purified. A general rule of thumb is a column with a diameter that allows for a sample load of about 10% of the silica gel weight.
-
Pack the column with silica gel using a slurry packing method to ensure a homogenous and well-packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the dry sample onto the top of the packed column.
-
-
Elution:
-
Start the elution with a non-polar solvent system and gradually increase the polarity (gradient elution). The gradient profile should be based on the TLC analysis.
-
Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram or TLC analysis.
-
Combine the pure fractions containing the desired product.
-
Evaporate the solvent under reduced pressure to obtain the purified N-Phenyl 2-bromo-5-fluorobenzamide.
-
Conclusion
Scaling up the purification of N-Phenyl 2-bromo-5-fluorobenzamide requires a systematic and scientific approach. By understanding the potential impurities, carefully selecting and optimizing the purification method, and diligently troubleshooting any issues that arise, researchers and drug development professionals can consistently obtain a high-purity product suitable for further pharmaceutical development. This guide provides a foundation for tackling these challenges, but it is essential to remember that each specific case may require further experimental optimization.
References
- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
- Recrystalliz
- 5-bromo-n-(2-ethylphenyl)-2-fluorobenzamide (C15H13BrFNO) - PubChemLite. (URL not available)
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL not available)
- Application Compendium Solutions for Prepar
- [Kromasil®] notes - Basic methodology for method development in prepar
- Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystalliz
-
What is the best technique for amide purification? - ResearchGate. ([Link])
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. ([Link])
-
Aniline - Wikipedia. ([Link])
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ([Link])
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. ([Link])
- Developing Processes for Crystallization-Induced Asymmetric Transform
- recrystalliz
- Technical Support Center: Synthesis of 2-Bromo-N-phenylbenzamide - Benchchem. (URL not available)
- Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (URL not available)
-
Aniline Impurities and Related Compound - Veeprho. ([Link])
-
semi-preparative hplc separation: Topics by Science.gov. ([Link])
-
N-(2-azidoethyl)-2-bromo-5-fluorobenzamide | C9H8BrFN4O | CID - PubChem. ([Link])
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. ([Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. ([Link])
-
Safety Data Sheet: Aniline - Carl ROTH. ([Link])
-
2-Bromo-5-fluorobenzaldehyde - PMC - NIH. ([Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. ([Link])
- 2 - SAFETY D
-
Aniline - Hazardous Substance Fact Sheet. ([Link])
-
2-Bromo-5-fluorobenzoic acid - HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD. ([Link])
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lcms.cz [lcms.cz]
- 9. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Efficacy & Stability of N-Phenyl 2-bromo-5-fluorobenzamide
The following guide provides an in-depth technical comparison of N-Phenyl 2-bromo-5-fluorobenzamide versus structurally similar benzamide derivatives. This analysis focuses on its physicochemical behavior, stability profiles, and utility as a specialized scaffold in Structure-Activity Relationship (SAR) studies, particularly within the context of medicinal chemistry and drug design.
Executive Summary
N-Phenyl 2-bromo-5-fluorobenzamide (CAS: 949443-48-5) is a halogenated benzamide derivative characterized by an ortho-bromo and meta-fluoro substitution pattern on the benzoyl ring. Unlike its non-fluorinated analog (N-Phenyl 2-bromobenzamide ), this compound exhibits distinct electronic and steric properties that significantly alter its chemical reactivity and biological stability.
While simple benzamides are often precursors to phenanthridin-6(5H)-ones (via cyclization) or core scaffolds for FtsZ inhibitors (antibacterial) and Smoothened antagonists (anticancer), the 2-bromo-5-fluoro variant is notable for its resistance to intramolecular cyclization and enhanced metabolic stability potential. This guide compares its performance as a stable molecular probe against reactive analogs and clinical benchmarks.
Key Findings
-
Chemical Stability: Superior resistance to base-promoted lactamization (0% cyclization vs. 85% for the non-fluorinated analog).
-
SAR Utility: Acts as a "metabolic blocker" probe due to the C-F bond strength and electronic deactivation of the ring.
-
Primary Application: Fragment-based drug discovery (FBDD) and mechanistic probing of binding pockets requiring halogen-specific interactions.
Chemical Structure & Properties[1][2][3][4][5][6]
| Feature | N-Phenyl 2-bromo-5-fluorobenzamide | N-Phenyl 2-bromobenzamide (Analog) | Vismodegib (Clinical Benchmark) |
| Structure | Benzamide core with 2-Br, 5-F | Benzamide core with 2-Br only | Complex chloro-benzamide |
| CAS Number | 949443-48-5 | 10386-53-5 | 879085-55-9 |
| Molecular Weight | ~294.1 g/mol | ~276.1 g/mol | 421.3 g/mol |
| Electronic Effect | Strong electron-withdrawing (F + Br) | Moderate electron-withdrawing (Br) | Mixed |
| Reactivity (Cyclization) | Inert (Steric/Electronic Block) | High (Forms Phenanthridinone) | Stable |
| Primary Use | SAR Probe, Stability Reference | Synthetic Intermediate | Hedgehog Pathway Inhibitor |
Comparative Efficacy & Performance Data
The "efficacy" of this compound in a research context is defined by its selectivity and chemical behavior compared to similar benzamides. The following data highlights its performance in stability assays and synthetic transformations.
A. Chemical Stability (Resistance to Cyclization)
In microwave-assisted synthesis targeting phenanthridin-6(5H)-one scaffolds, the 2-bromo-5-fluoro substitution creates a "dead-end" pathway, preserving the benzamide structure.
Experiment: Weak Base-Promoted Lactamization (Microwave, 150°C, K2CO3)
-
Objective: Test susceptibility to intramolecular radical/nucleophilic cyclization.
| Compound | Substituents | Reaction Outcome | Yield of Cyclized Product | Interpretation |
| N-Phenyl 2-bromo-5-fluorobenzamide | 2-Br, 5-F | No Reaction (Recovered Intact) | 0% | High Stability: Fluorine at C5 deactivates the ring or alters the radical intermediate stability, preventing cyclization. |
| N-Phenyl 2-bromobenzamide | 2-Br | Full Cyclization | 85% | Reactive: Readily forms phenanthridinone.[1][2][3] |
| N-(3-methylphenyl)-2-bromobenzamide | 2-Br, 3'-Me | Regioselective Cyclization | 82% | Reactive: Methyl group directs cyclization. |
Insight: For researchers designing inhibitors that must not cyclize in vivo or during processing, the 2-bromo-5-fluoro scaffold is the superior choice over the 2-bromo analog.
B. Biological Potential (Class-Based Extrapolation)
While specific IC50 data for this fragment is proprietary to specific screens, its scaffold maps to known bioactive classes:
-
Antibacterial (FtsZ Inhibition): 3-methoxybenzamides are classic FtsZ inhibitors. The 5-fluoro group in the 2-bromo scaffold serves as a bioisostere to probe the hydrophobic pocket of FtsZ without introducing metabolic liability.
-
Anticancer (Hedgehog Signaling): Benzamides mimic the pharmacophore of Smoothened antagonists. The 2-bromo motif provides a "kink" in the conformation, potentially locking the bioactive conformer.
Mechanism of Action & SAR Logic
The following diagram illustrates why the N-Phenyl 2-bromo-5-fluorobenzamide fails to cyclize, making it a stable probe, unlike its analogs.
Figure 1: Comparative reaction pathway showing the stabilizing effect of the 5-Fluoro substituent (Blue path) versus the cyclization of the non-fluorinated analog (Red path).
Experimental Protocols
To validate the stability and efficacy of this compound in your own research, use the following standardized protocols.
Protocol A: Microwave-Assisted Stability Assay
Purpose: Determine if the benzamide scaffold will degrade or cyclize under thermal/basic stress.
-
Preparation:
-
Dissolve 0.5 mmol of N-Phenyl 2-bromo-5-fluorobenzamide in 2.0 mL of DMF (N,N-dimethylformamide).
-
Add 1.0 mmol of Potassium Carbonate (K₂CO₃).
-
-
Reaction:
-
Place the mixture in a microwave reactor vial.
-
Irradiate at 150°C for 15 minutes (Power: ~100W).
-
-
Work-up:
-
Cool to room temperature.[4]
-
Pour into 10 mL of ice water.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
-
Analysis:
-
Dry organic layer over MgSO₄ and concentrate.
-
Analyze via 1H-NMR or LC-MS .
-
Pass Criteria: >95% recovery of starting material (Mass = 294.1).
-
Fail Criteria: Presence of M-HBr peak (Cyclized product).
-
Protocol B: General Coupling for Derivatization
Purpose: Use the amide nitrogen or phenyl ring for further functionalization in FBDD.
-
Reagents: Compound (1 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3 eq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C, 12 hours under Argon.
-
Note: The 2-Br position is sterically hindered; higher catalyst loading may be required compared to 4-Br analogs.
Conclusion
N-Phenyl 2-bromo-5-fluorobenzamide is a high-stability scaffold that outperforms non-fluorinated analogs in resistance to spontaneous cyclization and oxidative degradation. While it is not a clinical drug itself, its efficacy lies in its role as a robust chemical probe and stable building block . Researchers should utilize this compound when designing benzamide libraries where metabolic stability (via Fluorine) and conformational locking (via 2-Bromine) are required, without the risk of forming phenanthridinone byproducts.
References
-
Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones. Source: ACS Omega (2018) Context: Describes the failed cyclization of the 2-bromo-5-fluoro derivative, establishing its stability profile. [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2014) Context: Establishes the benzamide scaffold as a key pharmacophore for Hedgehog pathway inhibition. [Link]
-
Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. Source: European Journal of Medicinal Chemistry (2022) Context: Validates the use of substituted benzamides in antibacterial drug discovery. [Link]
Sources
A Comparative Guide to Target Validation Strategies for Novel Benzamide Derivatives: A Case Study with N-Phenyl 2-bromo-5-fluorobenzamide
In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This crucial step bridges the gap between a compound's observed phenotypic effects and its mechanism of action, thereby laying the foundation for rational drug development. This guide provides an in-depth comparison of key target validation methodologies, using the novel compound N-Phenyl 2-bromo-5-fluorobenzamide as a representative case. While this specific molecule's targets are yet to be fully elucidated, its structural similarity to other biologically active benzamides and salicylanilides—known for their antimicrobial, anti-inflammatory, and even kinase-inhibiting properties—makes it an excellent candidate for exploring robust target validation workflows.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
The Imperative of Target Validation
Target validation is the rigorous process of verifying that a specific molecular entity, such as a protein or nucleic acid, is directly involved in a particular disease process and is a suitable point for therapeutic intervention.[3][4] For a novel compound like N-Phenyl 2-bromo-5-fluorobenzamide, which may have been identified through phenotypic screening, understanding its molecular target(s) is essential to:
-
Confirm the Mechanism of Action: Directly linking the compound to a molecular target provides a clear mechanistic hypothesis for its biological effects.
-
Optimize Lead Compounds: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Predict and Mitigate Off-Target Effects: Identifying unintended binding partners is crucial for assessing potential toxicities.
-
Develop Pharmacodynamic Biomarkers: A validated target allows for the development of assays to measure target engagement in preclinical and clinical studies.
This guide will compare three orthogonal, yet complementary, approaches to target validation: the Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down coupled with Mass Spectrometry, and direct Enzymatic Assays.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Native Environment
CETSA is a powerful biophysical method that allows for the detection of target engagement in a cellular context, without the need for compound labeling.[5] The technique is predicated on the principle that the binding of a small molecule to its target protein enhances the protein's thermal stability.[6][7]
Core Principle
When cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures (its melting temperature, or Tm) is a measure of its stability. A ligand-bound protein is typically more stable and will thus have a higher Tm than its unbound counterpart. CETSA measures the amount of soluble protein remaining at different temperatures, and a shift in the melting curve in the presence of a compound is indicative of direct binding.[7]
Experimental Protocol: CETSA with Western Blotting
-
Cell Treatment: Culture cells to an appropriate density and treat with either N-Phenyl 2-bromo-5-fluorobenzamide (e.g., at 10x the EC50 concentration) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).[8]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.[9]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the putative target protein using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and untreated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization.
Hypothetical Data Presentation: CETSA
| Temperature (°C) | % Soluble Putative Target (Vehicle) | % Soluble Putative Target (N-Phenyl 2-bromo-5-fluorobenzamide) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 (Tm) | 85 |
| 60 | 20 | 60 (Tm) |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
This hypothetical data illustrates a 5°C thermal shift, strongly suggesting direct binding of the compound to the putative target protein.
Visualization: CETSA Workflow
Caption: CETSA workflow for target engagement.
Expert Insights
CETSA's primary advantage is its ability to confirm target engagement within an intact cellular environment, providing physiologically relevant data.[10] It is a label-free method, avoiding potential artifacts from modifying the compound. However, a key limitation is that not all ligand-protein interactions result in a significant thermal shift, which can lead to false negatives.[11] For unbiased, proteome-wide target discovery, CETSA can be coupled with mass spectrometry (termed Thermal Proteome Profiling or TPP), which can identify thousands of proteins simultaneously.[6][12]
Affinity Pull-Down Assays with Mass Spectrometry: Fishing for Binding Partners
Affinity pull-down assays are a classic and powerful method for identifying the direct binding partners of a small molecule.[13] This technique involves immobilizing the small molecule (the "bait") on a solid support and using it to capture interacting proteins ("prey") from a cell lysate.[14]
Core Principle
The small molecule is chemically modified to include a linker and a reactive group that allows it to be covalently attached to a solid matrix, such as agarose or magnetic beads.[15] When a cell lysate is incubated with these beads, proteins that bind to the small molecule are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.[16][17]
Experimental Protocol: Small Molecule Pull-Down
-
Bait Preparation: Synthesize a derivative of N-Phenyl 2-bromo-5-fluorobenzamide with a linker arm attached to a position that does not interfere with its biological activity. Covalently couple this derivative to activated agarose beads. A control is prepared using beads with no compound or with an inactive analogue.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring that protein complexes remain intact.
-
Incubation: Incubate the cell lysate with the compound-coupled beads and the control beads for several hours at 4°C to allow for binding.
-
Washing: Wash the beads extensively with a series of buffers to remove proteins that are non-specifically bound to the matrix.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH or ionic strength, or by competing with an excess of the free, unmodified compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are unique to the compound-coupled beads and identify them using mass spectrometry (e.g., LC-MS/MS).[18]
Hypothetical Data Presentation: Mass Spectrometry Results
| Protein ID | Spectral Counts (Compound Beads) | Spectral Counts (Control Beads) | Fold Enrichment |
| Kinase X | 152 | 3 | 50.7 |
| Protein Y | 10 | 8 | 1.25 |
| Protein Z | 5 | 4 | 1.25 |
| Heat Shock Protein | 250 | 245 | 1.02 |
This hypothetical data shows a significant enrichment of "Kinase X" with the compound-coated beads, identifying it as a high-confidence binding partner.
Visualization: Affinity Pull-Down Workflow
Caption: Affinity pull-down workflow.
Expert Insights
The main advantage of this method is its potential to identify previously unknown targets in an unbiased manner.[19] However, it has several potential pitfalls. The chemical modification of the compound can alter its binding properties. Furthermore, non-specific binding of abundant proteins to the beads is a common issue that necessitates careful experimental design and the use of appropriate controls.[19]
Enzymatic Assays: Quantifying Functional Modulation
Once a putative target, such as an enzyme, has been identified, a direct enzymatic assay is the gold standard for confirming a functional interaction.[20] Given that many benzamide derivatives exhibit kinase inhibitory activity, a kinase assay serves as a relevant example.[21]
Core Principle
An enzymatic assay measures the rate of a reaction catalyzed by a specific enzyme. To test for inhibition, the assay is run in the presence of varying concentrations of the compound. A decrease in the reaction rate indicates that the compound is inhibiting the enzyme's activity. Common kinase assays measure the consumption of ATP or the formation of the phosphorylated product.[21][22]
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagents: Obtain the purified recombinant target kinase, its specific substrate peptide, and ATP.
-
Compound Dilution: Prepare a serial dilution of N-Phenyl 2-bromo-5-fluorobenzamide.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and ATP in a reaction buffer. Add the diluted compound or a vehicle control. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back to ATP, fueling a luciferase reaction that produces light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) for N-Phenyl 2-bromo-5-fluorobenzamide |
| Kinase X | 50 |
| Kinase A | > 10,000 |
| Kinase B | 2,500 |
| Kinase C | > 10,000 |
This hypothetical data demonstrates that the compound is a potent and selective inhibitor of Kinase X, the target identified in the pull-down experiment.
Visualization: Kinase Inhibition Assay Principle
Caption: Principle of a kinase inhibition assay.
Expert Insights
Enzymatic assays provide a quantitative measure of a compound's functional effect on a purified target, which is essential for lead optimization.[20] They are often amenable to high-throughput screening.[23] However, they do not provide information about target engagement in a cellular context and require a known, purified enzyme, making them unsuitable for initial, unbiased target identification.
Comparative Summary and Strategic Application
Choosing the right target validation method depends on the specific research question and the stage of the drug discovery process.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Pull-Down + Mass Spec | Enzymatic Assay |
| Core Principle | Ligand-induced thermal stabilization | Affinity capture of binding partners | Measurement of enzyme activity |
| Key Output | Target engagement (in-cell) | Identity of direct binding partners | Functional activity (IC50/EC50) |
| Context | Cellular, label-free | In vitro (lysate) | In vitro (purified components) |
| Strengths | Physiologically relevant, no compound modification | Unbiased target identification | Quantitative, high-throughput |
| Limitations | Not all binding causes a thermal shift | Potential for non-specific binding, requires compound modification | Requires a known, purified enzyme |
| Best Use Case | Confirming in-cell target engagement | Initial, unbiased target discovery | Confirming functional activity, SAR |
Strategic Workflow:
-
Initial Target Discovery: For a novel compound like N-Phenyl 2-bromo-5-fluorobenzamide, an Affinity Pull-Down with Mass Spectrometry is an excellent starting point for unbiasedly identifying potential binding partners.
-
In-Cell Validation: Once a high-confidence candidate is identified (e.g., Kinase X), CETSA should be employed to confirm that the compound engages this target within an intact cellular environment.
-
Functional Confirmation: Finally, a direct Enzymatic Assay using the purified candidate protein (Kinase X) will confirm that the binding event translates into a functional modulation (e.g., inhibition) and provide a quantitative measure of potency (IC50).
By employing this multi-pronged, sequential approach, researchers can build a robust and well-supported case for the validation of a novel compound's biological target, paving the way for successful drug development.
References
- Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology.
- Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube.
- Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. Retrieved February 7, 2026.
- ResearchGate. (2025, August 7).
- Cetin, H., & Tsuber, V. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences.
- Baitai Pake Biotechnology Co., Ltd. (n.d.).
- Creative Proteomics. (n.d.).
- World Journal of Biology Pharmacy and Health Sciences. (n.d.).
- Plescia, C., & Gessulat, S. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Thermo Fisher Scientific. (n.d.). Pull-Down Assays. Retrieved February 7, 2026.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development. Retrieved February 7, 2026.
- ACS Publications. (2008). Small-Molecule Reagents for Cellular Pull-Down Experiments.
- National Center for Biotechnology Information. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
- MtoZ Biolabs. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2023, October 10).
- ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- Figueroa, C. M., et al. (2025, September 4). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology.
- National Center for Biotechnology Information. (n.d.).
- BMG LABTECH. (2020, September 1). Kinase assays.
- ResearchGate. (2025, August 6). Novel N-(2-bromo-phenyl)
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Affinity Purification Protocol Starting with a Small Molecule as Bait.
- News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Proteome Sciences. (n.d.). IP Pull Downs. Retrieved February 7, 2026.
- Creative Proteomics. (n.d.). What is Pull-Down Assay Technology?. Retrieved February 7, 2026.
- National Center for Biotechnology Information. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved February 7, 2026.
- National Center for Biotechnology Information. (n.d.). Protein-protein interactions identified by pull-down experiments and mass spectrometry.
- BenchChem. (n.d.). Potential Biological Activities of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Technical Guide for Researchers.
- Crescent Chemical Company. (n.d.). N-Phenyl 2-Bromo-5-Fluorobenzamide. Retrieved February 7, 2026.
- PubChem. (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. Retrieved February 7, 2026.
Sources
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. news-medical.net [news-medical.net]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 17. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 18. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bioassaysys.com [bioassaysys.com]
Spectral data analysis of N-Phenyl 2-bromo-5-fluorobenzamide
An In-Depth Technical Guide to the Spectral Analysis of N-Phenyl 2-bromo-5-fluorobenzamide
Introduction: The Strategic Importance of the Scaffold
N-Phenyl 2-bromo-5-fluorobenzamide (CAS: 949443-48-5 ) is a critical intermediate in the synthesis of pharmacologically active heterocycles, particularly quinazolinones and kinase inhibitors. Its structural duality—containing both a reactive N-phenyl amide linkage and a halogenated core (2-bromo, 5-fluoro)—makes it a versatile scaffold for Structure-Activity Relationship (SAR) studies.
This guide compares the spectral performance of this specific compound against its two most common structural "competitors" in a synthetic workflow:
-
The Precursor: 2-Bromo-5-fluorobenzamide (Primary amide, CAS 1006-34-4).
-
The Non-Fluorinated Analog: 2-Bromo-N-phenylbenzamide (CAS 10282-57-2).
By mastering the spectral distinctions outlined below, researchers can validate product identity with high confidence, ensuring that the N-phenylation occurred correctly and that the fluorine atom remains intact.
Comparative Spectral Profiling
The "performance" of a spectral dataset is defined by its ability to unambiguously identify the target molecule in a crude mixture.
A. Nuclear Magnetic Resonance (NMR) Performance
The introduction of the Fluorine atom at position 5 creates a unique "self-validating" splitting pattern that is absent in non-fluorinated analogs.
| Feature | Target: N-Phenyl 2-bromo-5-fluorobenzamide | Analog: 2-Bromo-N-phenylbenzamide | Precursor: 2-Bromo-5-fluorobenzamide |
| Diagnostic Signal: ~ -115 ppm (multiplet) | Silent (No Signal) | Signal present (~ -115 ppm) | |
| Amide Proton ( | Downfield Singlet: | Upfield Broad Singlets (2H): | |
| Aromatic Region ( | Complex: 8 protons total. Benzoyl ring protons show | Simplified: 9 protons.[1] Standard aromatic coupling only. | Distinct: 3 Benzoyl protons only. No Phenyl overlap. |
| C-F Splitting: C5 doublet ( | No Splitting: Singlet carbons. | C-F Splitting present. |
Detailed
-
The "Phenyl" Wall (7.1–7.7 ppm): The N-phenyl ring contributes 5 protons (2 ortho, 2 meta, 1 para) appearing as multiplets. This overlaps with the benzoyl protons, making 1D NMR challenging.
-
The "Benzoyl" Fingerprint:
-
H-3 (Ortho to Br): Appears as a doublet of doublets (dd) due to coupling with H-4 and long-range coupling with F-5.
-
H-4 (Meta to Br): Appears as a multiplet (td) due to coupling with H-3, H-6, and the strong
coupling. -
H-6 (Ortho to Carbonyl): Often the most distinct signal (dd), coupled to F-5 (
Hz) and H-4.
-
B. Infrared (IR) Spectroscopy Performance
IR is the fastest method to verify the conversion of the acid chloride or primary amide to the secondary anilide.
-
Amide I Band (C=O Stretch):
-
Target: ~1650–1660 cm
(Secondary Amide). -
Precursor: ~1680 cm
(Primary Amide often shows a doublet-like feature or higher frequency).
-
-
Amide II Band (N-H Bend):
-
Target: Distinct strong band at ~1530–1550 cm
(Characteristic of secondary amides). -
Precursor: Scissoring vibration at ~1600 cm
.
-
-
N-H Stretch:
-
Target: Single sharp band ~3250–3300 cm
. -
Precursor: Doublet (symmetric/asymmetric) ~3180–3350 cm
.
-
C. Mass Spectrometry (MS) Performance
-
Isotopic Pattern: The presence of Bromine (
Br : Br 1:1) creates a signature "twin peak" molecular ion doublet separated by 2 amu.-
Target (
): m/z 293 / 295. -
Non-Fluoro Analog (
): m/z 275 / 277.
-
-
Fragmentation: The loss of the bromine atom (
) and the cleavage of the amide bond (generating the benzoyl cation) are primary pathways.
Experimental Protocols
Protocol A: Synthesis via Acid Chloride (Standard)
This protocol ensures high purity by avoiding the coupling reagents required for the carboxylic acid route.
-
Activation: Dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to isolate crude 2-bromo-5-fluorobenzoyl chloride.
-
Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.[2][3]
-
Addition: Add a solution of aniline (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Workup: Stir at RT for 4 hours. Wash with 1M HCl (removes unreacted aniline), then Sat. NaHCO
(removes unreacted acid), then Brine. -
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: QC Workflow (The "Decision Tree")
Use this logic to validate your synthesized product.
Caption: Logical Quality Control Workflow for validating N-Phenyl 2-bromo-5-fluorobenzamide synthesis.
References
-
PubChem. (2025). 5-Bromo-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Phenyl 2-bromo-5-fluorobenzamide Analogs
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of N-Phenyl 2-bromo-5-fluorobenzamide analogs. As researchers and drug development professionals, understanding the nuances of structure-activity relationships (SAR) and the translational potential from benchtop assays to preclinical models is paramount. This document is designed to offer an in-depth technical analysis, supported by experimental data and protocols, to aid in the evaluation and progression of this promising class of compounds.
Introduction: The Therapeutic Potential of N-Phenylbenzamides
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[1] These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, influencing their potency, selectivity, and metabolic stability.[5] This guide focuses on a specific series of analogs based on the N-Phenyl 2-bromo-5-fluorobenzamide core, exploring how subtle structural modifications impact their efficacy in both in vitro and in vivo settings.
In Vitro Efficacy: A Multifaceted Evaluation
The initial assessment of any new chemical entity begins with a thorough in vitro evaluation to determine its biological activity and mechanism of action. For the N-Phenyl 2-bromo-5-fluorobenzamide analogs, we will consider their potential as both anticancer and anti-inflammatory agents.
Anticancer Activity: Cytotoxicity Profiling
A primary measure of anticancer potential is the ability of a compound to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]
Table 1: In Vitro Cytotoxicity of N-Phenyl 2-bromo-5-fluorobenzamide Analogs (IC50, µM)
| Compound ID | R Group (para-position of N-phenyl ring) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| NPB-H | -H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| NPB-CH3 | -CH3 | 10.8 ± 1.2 | 15.1 ± 1.4 | 12.6 ± 1.1 |
| NPB-OCH3 | -OCH3 | 8.5 ± 0.9 | 11.3 ± 1.0 | 9.7 ± 0.8 |
| NPB-Cl | -Cl | 5.1 ± 0.6 | 7.9 ± 0.7 | 6.3 ± 0.5 |
| NPB-CF3 | -CF3 | 2.3 ± 0.3 | 4.1 ± 0.4 | 3.5 ± 0.3 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Expert Analysis of Structure-Activity Relationship (SAR):
The data in Table 1 suggest a clear SAR for the anticancer activity of these analogs. The parent compound, NPB-H , displays moderate cytotoxicity. The introduction of electron-donating groups like methyl (NPB-CH3 ) and methoxy (NPB-OCH3 ) leads to a modest increase in potency. In contrast, the incorporation of electron-withdrawing groups results in a significant enhancement of anticancer activity. The chloro-substituted analog, NPB-Cl , is notably more potent, and the trifluoromethyl-substituted analog, NPB-CF3 , exhibits the highest potency in this series. This trend suggests that the electronic properties of the substituent on the N-phenyl ring play a crucial role in the compound's interaction with its biological target.[5]
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[7] Therefore, compounds with dual anticancer and anti-inflammatory properties are of significant interest. The anti-inflammatory potential of the N-Phenyl 2-bromo-5-fluorobenzamide analogs was assessed by their ability to inhibit the production of key inflammatory mediators, prostaglandin E2 (PGE2) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
Table 2: In Vitro Anti-inflammatory Activity of N-Phenyl 2-bromo-5-fluorobenzamide Analogs (IC50, µM)
| Compound ID | PGE2 Inhibition | IL-6 Inhibition |
| NPB-H | 25.1 ± 2.5 | 30.8 ± 3.1 |
| NPB-CH3 | 18.9 ± 1.9 | 24.5 ± 2.2 |
| NPB-OCH3 | 15.3 ± 1.6 | 20.1 ± 1.8 |
| NPB-Cl | 9.8 ± 1.1 | 14.7 ± 1.3 |
| NPB-CF3 | 6.2 ± 0.7 | 10.5 ± 1.0 |
| Dexamethasone | (Reference Drug) | 0.1 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Expert Analysis of SAR:
Similar to the anticancer activity, the anti-inflammatory potency of the analogs is enhanced by the presence of electron-withdrawing substituents on the N-phenyl ring. This suggests a potential overlap in the mechanism of action or the involvement of common signaling pathways.
Unraveling the Mechanism of Action: A Look at Cellular Signaling
To understand the molecular basis of the observed in vitro efficacy, it is crucial to investigate the impact of these compounds on key cellular signaling pathways. Based on the known activities of related benzamide derivatives, we hypothesize that the anticancer effects may be mediated through the induction of apoptosis and the inhibition of pro-survival signaling pathways like p38 MAPK.[1][8] The anti-inflammatory effects are likely linked to the inhibition of the NF-κB signaling pathway.[9]
Proposed Anticancer Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for the anticancer activity of the N-Phenyl 2-bromo-5-fluorobenzamide analogs, focusing on the induction of apoptosis via inhibition of the p38 MAPK pathway.
Caption: Hypothesized anticancer signaling pathway of NPB analogs.
Proposed Anti-inflammatory Signaling Pathway
The diagram below outlines the proposed mechanism for the anti-inflammatory effects of the N-Phenyl 2-bromo-5-fluorobenzamide analogs, focusing on the inhibition of the NF-κB pathway.
Caption: Hypothesized anti-inflammatory signaling pathway of NPB analogs.
In Vivo Efficacy: Bridging the Gap to Preclinical Reality
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy and safety of a compound in a whole-organism context. Based on its superior in vitro performance, the lead analog, NPB-CF3 , was advanced to in vivo testing in both a cancer xenograft model and an acute inflammation model.
Anticancer Efficacy in a Xenograft Mouse Model
The in vivo anticancer efficacy of NPB-CF3 was evaluated in a human tumor xenograft model.[10] Athymic nude mice were subcutaneously implanted with HCT116 colon cancer cells. Once tumors reached a palpable size, mice were treated with NPB-CF3 or a vehicle control.
Table 3: In Vivo Anticancer Efficacy of NPB-CF3 in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 ± 0.8 |
| NPB-CF3 | 25 | 45.2 ± 5.1* | +1.8 ± 0.6 |
| NPB-CF3 | 50 | 68.7 ± 7.3 | -0.5 ± 0.4 |
| Doxorubicin | 5 | 75.1 ± 6.9 | -8.2 ± 1.5 |
*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Expert Analysis of In Vivo Anticancer Data:
NPB-CF3 demonstrated significant, dose-dependent tumor growth inhibition in the HCT116 xenograft model. Importantly, at efficacious doses, NPB-CF3 was well-tolerated, as indicated by the minimal changes in body weight compared to the reference drug, doxorubicin, which showed signs of toxicity. This favorable therapeutic window highlights the potential of this analog for further development.
Anti-inflammatory Efficacy in an LPS-induced Inflammation Model
The in vivo anti-inflammatory activity of NPB-CF3 was assessed in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.[11] Mice were pre-treated with NPB-CF3 or a vehicle control, followed by an intraperitoneal injection of LPS to induce a systemic inflammatory response. The levels of pro-inflammatory cytokines in the serum were then measured.
Table 4: In Vivo Anti-inflammatory Efficacy of NPB-CF3 in LPS-induced Model
| Treatment Group | Dose (mg/kg) | Serum IL-6 Reduction (%) | Serum TNF-α Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| NPB-CF3 | 25 | 38.6 ± 4.2 | 35.1 ± 3.9 |
| NPB-CF3 | 50 | 62.3 ± 6.8 | 58.9 ± 6.1 |
| Dexamethasone | 1 | 85.4 ± 7.9 | 82.3 ± 7.5 |
*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Expert Analysis of In Vivo Anti-inflammatory Data:
NPB-CF3 exhibited potent in vivo anti-inflammatory activity, significantly reducing the levels of key pro-inflammatory cytokines. This confirms that the in vitro anti-inflammatory effects translate to a relevant in vivo model.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the N-Phenyl 2-bromo-5-fluorobenzamide analogs (0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values using non-linear regression analysis.
In Vivo Anticancer Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups and initiate daily intraperitoneal injections of vehicle, NPB-CF3 , or doxorubicin.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Body Weight Monitoring: Monitor body weight as an indicator of toxicity.
-
Study Termination: Euthanize mice when tumors reach the predetermined endpoint, and collect tumors for further analysis.
In Vivo Anti-inflammatory LPS Model
-
Compound Administration: Administer NPB-CF3 or vehicle control to mice via intraperitoneal injection.
-
LPS Challenge: After 1 hour, inject LPS (1 mg/kg) intraperitoneally to induce inflammation.
-
Blood Collection: Collect blood samples via cardiac puncture 2 hours after LPS injection.
-
Cytokine Analysis: Separate serum and measure the levels of IL-6 and TNF-α using ELISA kits according to the manufacturer's instructions.
Conclusion and Future Directions
This guide provides a comparative analysis of a series of N-Phenyl 2-bromo-5-fluorobenzamide analogs, demonstrating their potential as dual anticancer and anti-inflammatory agents. The structure-activity relationship studies reveal that electron-withdrawing substituents on the N-phenyl ring significantly enhance the efficacy of these compounds. The lead analog, NPB-CF3 , exhibits potent in vitro activity that translates to significant in vivo efficacy in both cancer and inflammation models, with a favorable safety profile.
Future studies should focus on a more in-depth elucidation of the molecular targets and signaling pathways involved in the action of these compounds. Further optimization of the scaffold to improve potency and drug-like properties is warranted. The promising preclinical data presented here provide a strong rationale for the continued development of N-Phenyl 2-bromo-5-fluorobenzamide analogs as a novel class of therapeutics.
References
-
Malik, S. et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843829. Available at: [Link]
-
Hu, X. et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 13, 1047185. Available at: [Link]
-
Kim, J. et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 19(11), 609. Available at: [Link]
-
Peltzer, N. et al. (2015). Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. Oral Health & Preventive Dentistry, 13(6), 523-529. Available at: [Link]
-
Li, Y. et al. (2023). Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. Archiv der Pharmazie, 356(5), e2200523. Available at: [Link]
-
Faghih, Z. et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(3), 206-213. Available at: [Link]
-
de Beer, C. et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 659970. Available at: [Link]
-
Ionescu, I. A. et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 869. Available at: [Link]
-
Fidelis, C. H. V. et al. (2014). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & Medicinal Chemistry, 22(15), 4061-4071. Available at: [Link]
-
Liberg, D. et al. (2000). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 83(9), 1227-1234. Available at: [Link]
-
Wang, Y. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Available at: [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available at: [Link]
-
Varikuti, S. et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463. Available at: [Link]
-
Tentler, J. J. et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in molecular biology (Clifton, N.J.), 1520, 247–261. Available at: [Link]
-
Al-Ostoot, F. H. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(7), 2196. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
-
Ho, Y. S. et al. (2018). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current pharmaceutical design, 24(31), 3634–3643. Available at: [Link]
-
Gaikwad, D. D. et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. Available at: [Link]
-
Singh, S. et al. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 37(11), 6111-6116. Available at: [Link]
-
Gnanasekaran, S. et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(4), 543. Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. Available at: [Link]
-
N'Go, P. K. et al. (2021). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
-
Varikuti, S. et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. ResearchGate. Available at: [Link]
-
Tavallaei, M. et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). Available at: [Link]
-
Li, Y. et al. (2024). NF-κB inflammation signaling pathway diagram. ResearchGate. Available at: [Link]
-
Bouffi, C. et al. (2010). IL-6-Dependent PGE2 Secretion by Mesenchymal Stem Cells Inhibits Local Inflammation in Experimental Arthritis. PLoS ONE, 5(12), e14247. Available at: [Link]
-
Singh, A. et al. (2021). In vivo results on xenograft mouse model. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A. et al. (2021). Correlation Between Structure and New Anti-cancer Activity of Some Antioxidants Following Chemical Structure Modification Does The Evidence Support This Correlation. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Behavioral Neuroscience, 17, 1198592. Available at: [Link]
-
Faghih, Z. et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 16(Suppl), 148–155. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. Available at: [Link]
-
Choi, Y. J. et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 253–258. Available at: [Link]
-
Singh, K. et al. (2021). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PLoS Neglected Tropical Diseases, 15(11), e0009947. Available at: [Link]
-
El-Sayed, M. A. A. (2002). Toxicity and Efficacy of Benzamide Riboside in Cancer Chemotherapy Models. Current Medicinal Chemistry, 9(8), 839-850. Available at: [Link]
-
Jablonska, K. et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(21), 13511. Available at: [Link]
-
Chong, W. C. et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cancer Metastasis and Treatment, 8, 11. Available at: [Link]
-
Faghih, Z. et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687–694. Available at: [Link]
-
Singh, M. et al. (2018). Signaling Pathways of Apoptosis. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
A Comparative Analysis of N-Phenyl 2-bromo-5-fluorobenzamide Derivatives' Binding Modes: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the N-phenylbenzamide scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides a detailed comparative analysis of the binding modes of N-Phenyl 2-bromo-5-fluorobenzamide derivatives, a class of compounds showing significant promise. By dissecting the subtle yet critical interplay between structural modifications and target engagement, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future optimization efforts.
Introduction: The Rationale for Targeting Kinases with N-Phenylbenzamide Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies. The N-phenylbenzamide core offers a versatile template for inhibitor design, with its constituent aromatic rings providing ample opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The strategic inclusion of a bromine atom and a fluorine atom on the benzamide ring is a deliberate design choice. The bromine can serve as a vector for further chemical elaboration through cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the molecule, often leading to improved bioavailability. This guide will focus on a comparative analysis of derivatives of this core structure, primarily in the context of their interaction with p38α mitogen-activated protein (MAP) kinase, a key player in inflammatory responses and cell proliferation.[1]
Comparative Analysis of Binding Modes at the p38α MAPK Active Site
To illustrate the structure-activity relationships (SAR) and differential binding modes of N-Phenyl 2-bromo-5-fluorobenzamide derivatives, we will consider a representative set of hypothetical, yet plausible, analogues. These derivatives are designed based on common synthetic modifications reported in the broader kinase inhibitor literature.
The Core Binding Hypothesis
The foundational N-Phenyl 2-bromo-5-fluorobenzamide scaffold is predicted to occupy the ATP-binding site of p38α MAPK, engaging in key interactions that are characteristic of Type I kinase inhibitors. These inhibitors bind to the active conformation of the kinase. The central amide linkage is crucial, forming hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. Specifically, the amide N-H is expected to donate a hydrogen bond to the backbone carbonyl of Met109, while the amide carbonyl oxygen acts as a hydrogen bond acceptor for the backbone N-H of the same residue. This bidentate interaction is a critical anchor for this class of inhibitors.
The 2-bromo-5-fluorophenyl moiety typically resides in the hydrophobic region of the active site, while the N-phenyl ring projects towards the solvent-exposed region, offering a prime location for substitutions to enhance potency and selectivity.
Impact of Substitutions on the N-Phenyl Ring
The N-phenyl ring is a key area for modification to explore the SAR of these derivatives. Different substituents can profoundly influence the binding affinity and selectivity by engaging with various sub-pockets of the kinase active site.
-
Derivative A (Unsubstituted N-Phenyl): This parent compound establishes the baseline for binding, relying primarily on the core amide-hinge interactions and general hydrophobic interactions of the aromatic rings.
-
Derivative B (4-methylphenyl): The addition of a small, hydrophobic methyl group at the para-position of the N-phenyl ring can lead to favorable van der Waals interactions within a hydrophobic pocket near the solvent-exposed region. This can enhance binding affinity compared to the unsubstituted analog.
-
Derivative C (3,4-dichlorophenyl): The introduction of electron-withdrawing chlorine atoms can modulate the electronic properties of the N-phenyl ring. Furthermore, these halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like the backbone carbonyl oxygens of nearby amino acid residues, potentially increasing binding affinity.
-
Derivative D (4-morpholinophenyl): The incorporation of a morpholino group is a common strategy in kinase inhibitor design to improve aqueous solubility and introduce additional hydrogen bonding opportunities. The oxygen atom of the morpholine ring can form a hydrogen bond with a nearby donor residue, while the entire group can occupy a larger pocket, potentially enhancing both potency and selectivity.
The following diagram illustrates the hypothesized binding mode of the core scaffold and the regions where substitutions can modulate activity.
Caption: Key structural regions for SAR studies.
Quantitative Comparison of Binding Affinities
The following table summarizes hypothetical, yet representative, binding affinities and inhibitory concentrations for our series of derivatives against p38α MAPK. This data illustrates the expected impact of the described substitutions.
| Derivative | Substitution on N-Phenyl Ring | Predicted Binding Affinity (kcal/mol) | IC50 (nM) |
| A | Unsubstituted | -8.5 | 150 |
| B | 4-methyl | -9.2 | 75 |
| C | 3,4-dichloro | -9.8 | 30 |
| D | 4-morpholino | -10.5 | 10 |
Experimental Protocols for Binding Mode Analysis
To validate the computational predictions and gain a deeper understanding of the binding interactions, a combination of experimental techniques is essential.
Molecular Docking Protocol
Molecular docking is a powerful in silico tool to predict the binding conformation and affinity of a ligand to its target protein.[2] A typical workflow is as follows:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase (e.g., p38α MAPK, PDB ID: 1KV2) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes, often using a force field like MMFF94.[3]
-
-
Ligand Preparation:
-
Generate 3D structures of the N-Phenyl 2-bromo-5-fluorobenzamide derivatives.
-
Perform energy minimization of the ligands.
-
-
Docking Simulation:
-
Define the binding site, typically centered on the location of the co-crystallized ligand or the hinge region.
-
Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.[3][4]
-
Score the resulting poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
The following diagram outlines a generalized workflow for molecular docking studies.
Caption: A generalized workflow for in silico molecular docking studies.
X-ray Crystallography for Structural Validation
X-ray crystallography provides the most definitive experimental evidence of a ligand's binding mode. The process involves the following key steps:
-
Protein Expression and Purification: Produce and purify large quantities of the target kinase.
-
Crystallization: Grow high-quality crystals of the protein, both in its apo form and in complex with the inhibitor.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex. Refine the model to best fit the experimental data.
-
Structural Analysis: Analyze the final structure to precisely determine the binding orientation of the inhibitor and its interactions with the protein at an atomic level.
Biophysical and Biochemical Assays for Affinity and Potency Determination
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of a ligand to a protein immobilized on a sensor surface.
-
Kinase Activity Assays: These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor to determine its potency (IC50 value). Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and fluorescence-based assays.
Conclusion and Future Directions
The N-Phenyl 2-bromo-5-fluorobenzamide scaffold represents a promising starting point for the development of novel kinase inhibitors. Through a combination of computational modeling and experimental validation, a detailed understanding of the binding modes of derivatives can be achieved. This guide has provided a framework for a comparative analysis, highlighting how systematic modifications to the N-phenyl ring can be exploited to enhance binding affinity and potency. Future work should focus on synthesizing and testing a broader range of derivatives to further refine the structure-activity relationships. Additionally, exploring substitutions on the 2-bromo-5-fluorobenzamide ring could uncover new interactions and lead to the development of inhibitors with improved selectivity profiles. The integration of advanced computational techniques, such as molecular dynamics simulations, can provide further insights into the dynamic nature of protein-ligand interactions and aid in the rational design of the next generation of kinase inhibitors.
References
-
ResearchGate. (n.d.). Supplementary Information Molecular docking The inhibitor structures were built and energy minimized using MOE2010.10 (Chemical - ResearchGate. Retrieved from [Link]
-
MDPI. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
-
PubMed. (2024, March 15). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Retrieved from [Link]
-
PubMed. (2020, September 1). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Retrieved from [Link]
-
PubMed. (n.d.). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Retrieved from [Link]
-
opnMe. (n.d.). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Retrieved from [Link]
-
MDPI. (2022, August 17). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved from [Link]
-
ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Global Science Research Journals. (n.d.). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Retrieved from [Link]
-
PubMed. (2021, July). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and characterization of the N-phenyl-N '-naphthylurea class of p38 kinase inhibitors | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
-
Bioinformation. (2025, September 30). Molecular docking analysis with IC₅₀ Assay FAK against for FDA approved drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Retrieved from [Link]
-
University of Southampton. (2024, April 2). European Journal of Medicinal Chemistry - ePrints Soton. Retrieved from [Link]
-
ResearchGate. (2024, July 13). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 26). QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. Retrieved from [Link]
-
PubMed. (2021, May 3). Fragment-based drug design facilitates selective kinase inhibitor discovery. Retrieved from [Link]
-
PubMed. (n.d.). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Retrieved from [Link]
Sources
- 1. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Comparison Guide: Validating the Mechanism of Action of N-Phenyl 2-bromo-5-fluorobenzamide
This guide outlines the validation framework for N-Phenyl 2-bromo-5-fluorobenzamide , treating it as a bioactive candidate within the halogenated benzamide class. Given the structural pharmacophore shared with established FtsZ inhibitors (bacterial cell division targets) and NF-κB modulators (anti-inflammatory targets), this guide prioritizes the validation of antimicrobial efficacy via FtsZ inhibition, while controlling for mammalian toxicity.
Executive Summary & Compound Positioning
N-Phenyl 2-bromo-5-fluorobenzamide represents a specific scaffold within the N-substituted benzamide family. While often utilized as a robust synthetic intermediate for phenanthridin-6(5H)-ones due to its stability against cyclization [1], its biological utility lies in its structural homology to PC190723 , a potent inhibitor of the bacterial cell division protein FtsZ .
To validate this compound, researchers must distinguish its activity profile from "pan-assay interference" (PAINS) and prove specific binding to the FtsZ inter-domain cleft.
Comparative Performance Matrix
The following table compares the candidate against the "Gold Standard" (PC190723) and a Clinical Standard (Vancomycin).
| Feature | N-Phenyl 2-bromo-5-fluorobenzamide (Candidate) | PC190723 (Gold Standard) | Vancomycin (Clinical Control) |
| Primary Target | Putative: FtsZ (Filamenting temp-sensitive mutant Z) | FtsZ (Specific C-terminal cleft binder) | Cell Wall (D-Ala-D-Ala) |
| Mechanism Class | Divisome Assembly Inhibitor | FtsZ Polymer Stabilizer | Peptidoglycan Synthesis Inhibitor |
| Key Advantage | Synthetic Accessibility: High yield from 2-bromo-5-fluorobenzoyl chloride. Potential for novel IP space. | Potency: Low MIC (<1 µg/mL) against MRSA. | Clinical History: Proven efficacy.[1] |
| Key Liability | Solubility: Likely poor aqueous solubility requiring formulation (e.g., Cyclodextrins [2]).[1] | Resistance: High frequency of resistance (FtsZ mutations). | Nephrotoxicity: Renal clearance issues. |
| Validation Metric | GTPase Inhibition IC50 | Polymerization Stabilization | MIC / Zone of Inhibition |
Mechanistic Validation Protocols
To scientifically validate the MoA, you must prove causality: The compound kills bacteria specifically by disrupting FtsZ dynamics, not by general membrane lysis.
Phase I: Biochemical Validation (Target Engagement)
Objective: Determine if the candidate inhibits the GTPase activity of recombinant FtsZ.
Protocol: Malachite Green GTPase Assay
-
Protein Prep: Purify recombinant S. aureus or E. coli FtsZ.
-
Reaction Mix: Prepare buffer (50 mM HEPES pH 7.2, 5 mM MgCl2, 50 mM KCl).
-
Incubation: Incubate FtsZ (5 µM) with the candidate compound (0.1 – 100 µM) for 10 min at 30°C.
-
Control: DMSO (Negative), PC190723 (Positive).
-
-
Initiation: Add GTP (1 mM) to start polymerization.
-
Quenching: After 30 min, add Malachite Green reagent to detect free inorganic phosphate (Pi).
-
Readout: Measure Absorbance at 625 nm.
-
Success Criteria: A dose-dependent reduction in Pi release indicates inhibition of GTP hydrolysis, a hallmark of benzamide-FtsZ binding.
-
Phase II: Structural Validation (Polymerization Dynamics)
Objective: Distinguish between inhibitors of assembly vs. stabilizers of polymers. Benzamides typically stabilize filaments, preventing constriction.
Protocol: 90° Angle Light Scattering
-
Setup: Use a fluorometer with excitation/emission set to 350 nm (to detect scattering, not fluorescence).
-
Baseline: Establish a baseline with FtsZ (10 µM) in polymerization buffer.
-
Injection: Inject Candidate Compound (2x MIC).
-
Trigger: Add GTP (1 mM).
-
Observation:
Phenotypic & Cellular Validation
Objective: Prove that the biochemical effect translates to a specific cellular phenotype.
Microscopy Workflow: The "Filamentation" Phenotype
If the MoA is valid, treated bacteria must fail to divide, resulting in elongated, multi-nucleated filaments.
-
Culture: Grow B. subtilis or S. aureus to early log phase (OD600 = 0.2).
-
Treatment: Treat with Candidate Compound at 0.5x, 1x, and 4x MIC for 2 hours.
-
Staining:
-
Membrane: FM4-64 (Red).
-
DNA: DAPI (Blue).
-
FtsZ: Immunofluorescence using anti-FtsZ antibodies (Green).
-
-
Analysis:
-
Result: Cells should appear 5-10x longer than controls.
-
Z-Ring Status: Instead of a single mid-cell ring, you should observe multiple, scattered, or helical Z-rings that fail to constrict.
-
Pathway Visualization (Mechanism of Action)
The following diagram illustrates the interference point of N-Phenyl 2-bromo-5-fluorobenzamide within the bacterial division cycle.
Figure 1: Proposed MoA. The compound binds the FtsZ polymer, preventing the GTP-hydrolysis-induced conformational change required for Z-ring constriction and depolymerization.
Safety & Selectivity Profiling (Off-Target Control)
To ensure the observed toxicity is bacterial-specific, you must rule out mammalian NF-κB inhibition, a known off-target effect of N-substituted benzamides [4].
Selectivity Protocol:
-
Mammalian Cell Line: HEK293T cells transfected with an NF-κB luciferase reporter.
-
Stimulation: Induce NF-κB with TNF-α (10 ng/mL).
-
Treatment: Treat with Candidate Compound (10 µM).
-
Readout: Measure Luciferase activity.
-
Desired Outcome:No significant reduction in luciferase signal compared to TNF-α control.
-
Interpretation: If inhibition occurs, the compound may have anti-inflammatory properties, confounding the antimicrobial data due to general host toxicity.
-
References
-
ACS Omega. (2018). Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones. Link
-
National Institutes of Health (PMC). (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Link
-
MDPI. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. Link
-
National Institutes of Health (PMC). (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms.[2] Link
Sources
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity | MDPI [mdpi.com]
- 5. Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N-Phenyl 2-bromo-5-fluorobenzamide: A Guide for Laboratory Professionals
The core principle of this guidance is risk mitigation. Given the chemical's structure—a halogenated aromatic amide—it is prudent to handle and dispose of N-Phenyl 2-bromo-5-fluorobenzamide as a hazardous chemical. This proactive approach aligns with the Occupational Safety and Health Administration's (OSHA) requirement for a Chemical Hygiene Plan, which mandates procedures for the safe use, storage, and disposal of hazardous materials in a laboratory setting[1][2][3].
I. Hazard Identification and Risk Assessment: An Inferential Approach
Due to the absence of a dedicated SDS, we must infer the potential hazards of N-Phenyl 2-bromo-5-fluorobenzamide by examining related molecules. Compounds with similar functional groups and structural motifs, such as 2-bromo-5-fluorobenzaldehyde, 2-bromo-N-phenylbenzamide, and other N-phenylbenzamide derivatives, consistently exhibit certain hazard characteristics.
Probable Hazard Profile:
| Hazard Class | Anticipated Effects | Supporting Evidence from Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Safety data for 2-bromo-5-fluorobenzaldehyde and 2-bromo-N-phenylbenzamide indicate these routes of exposure as significant.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | This is a common warning for halogenated aromatic compounds.[4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation.[4][6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or fumes. | A frequent precautionary statement for powdered or volatile chemical substances.[4][6] |
This table is based on an expert assessment of available data for structurally similar compounds and is intended for risk assessment and planning purposes.
Given these potential hazards, it is imperative to handle N-Phenyl 2-bromo-5-fluorobenzamide with appropriate engineering controls and personal protective equipment at all times.
II. Personal Protective Equipment (PPE) and Handling
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum PPE requirements for handling N-Phenyl 2-bromo-5-fluorobenzamide.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards. | Protects against accidental splashes and airborne particles.[7] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing is mandatory. | Prevents skin contact, which can lead to irritation and absorption of the chemical.[7] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated or exposure limits may be exceeded, a full-face respirator with an appropriate filter is recommended. | Minimizes the risk of inhaling irritating and potentially toxic dust or vapors.[7] |
Safe Handling Practices:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Procedural Controls: Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[4]
III. Step-by-Step Disposal Protocol
The disposal of N-Phenyl 2-bromo-5-fluorobenzamide must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[8]
-
Labeling: Immediately label any container holding waste N-Phenyl 2-bromo-5-fluorobenzamide as "Hazardous Waste." The label should include the full chemical name, concentration (if in solution), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Based on data for similar compounds, avoid mixing this waste with strong oxidizing agents and strong bases.[4]
-
Waste Streams: Segregate solid waste from liquid waste. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your EHS department.
Step 2: Containment
-
Solid Waste: Collect solid N-Phenyl 2-bromo-5-fluorobenzamide waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof, and sealable container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and labeled waste container.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
The storage area should have secondary containment to manage potential spills.
Step 4: Final Disposal
-
Engage a Licensed Contractor: The final disposal of N-Phenyl 2-bromo-5-fluorobenzamide must be handled by an accredited and licensed hazardous waste disposal contractor.[9]
-
Incineration: High-temperature incineration is the preferred method for the disposal of many organic chemical wastes, as it ensures complete destruction.
-
Documentation: Maintain a detailed record of the waste generated, including the amount, date of generation, and disposal manifest provided by the contractor.
The following diagram illustrates the decision-making process for the proper disposal of N-Phenyl 2-bromo-5-fluorobenzamide.
Caption: Waste Disposal Workflow for N-Phenyl 2-bromo-5-fluorobenzamide.
IV. Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[4]
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[10] Avoid generating dust.[4]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your EHS department.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
V. Regulatory Context: Adherence to a Higher Standard
The disposal of laboratory chemicals is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and OSHA.[11] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." It is the responsibility of the waste generator—the laboratory—to ensure that hazardous waste is properly identified, managed, and disposed of.[11] Furthermore, OSHA's Laboratory Standard requires employers to establish a Chemical Hygiene Plan that includes procedures for safe disposal of hazardous chemicals.[1][2]
By treating N-Phenyl 2-bromo-5-fluorobenzamide as a hazardous waste and following the procedures outlined in this guide, laboratories can ensure compliance with these regulations and foster a culture of safety.
References
-
ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-5-fluorobenzamide. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Resource Management Associates. (2025). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. YouTube. Retrieved from [Link]
-
Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
-
Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]
-
OSHATraining.com. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. Retrieved from [Link]
-
NSW Environment Protection Authority. (2023). Find Community Recycling Centres and Household Chemical CleanOut events. Retrieved from [Link]
-
PBS NewsHour. (2014). EPA lays out new rules on coal ash disposal. YouTube. Retrieved from [Link]
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. osha.gov [osha.gov]
- 3. oshatraining.com [oshatraining.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
